1-O-Caffeoylglucose
Description
Contextualizing 1-Caffeoyl-beta-D-glucose within Phenolic Glycoside Research
1-Caffeoyl-beta-D-glucose is a naturally occurring chemical compound classified as a phenolic glycoside. Specifically, it belongs to the family of hydroxycinnamic acid glycosides. foodb.ca The structure of this molecule is characterized by a caffeoyl group, which is derived from caffeic acid, attached to a glucose molecule. It is a cinnamate (B1238496) ester formed by the condensation of the 1-hydroxy group of β-D-glucopyranose with the carboxyl group of trans-caffeic acid. nmppdb.com.ngebi.ac.uk This ester linkage is a key feature of its chemical identity.
As a plant metabolite, 1-Caffeoyl-beta-D-glucose is part of a diverse group of compounds synthesized by plants. nmppdb.com.ngebi.ac.ukmdpi.com These compounds are not involved in the primary metabolic processes of growth and reproduction but play crucial roles in the plant's interaction with its environment. Phenolic glycosides, in general, are known for their wide distribution in the plant kingdom and their varied biological activities. The biosynthesis of caffeic acid and its derivatives, including 1-Caffeoyl-beta-D-glucose, originates from the shikimic acid pathway. mdpi.com
The presence of both a phenolic moiety (the caffeoyl group) and a sugar moiety (glucose) imparts specific chemical properties to 1-Caffeoyl-beta-D-glucose. The hydroxyl groups on the caffeoyl portion are particularly important for its antioxidant activity, while the glucose unit influences its solubility and how it is metabolized in biological systems. Research into phenolic glycosides often focuses on isolating and elucidating the structures of these compounds from various plant sources and evaluating their biological potential. nih.govnih.gov The position of the caffeoyl group on the glucose molecule is a critical aspect of its structure, and various isomers can exist. researchgate.net
Research Significance and Interdisciplinary Relevance
The scientific interest in 1-Caffeoyl-beta-D-glucose stems from its diverse biological activities, which have been observed in numerous research studies. A significant area of investigation is its antioxidant properties. nih.govmedchemexpress.com The compound has demonstrated the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. This antioxidant capacity is a key focus in fields like medicinal chemistry and food science.
In the realm of medicinal chemistry, 1-Caffeoyl-beta-D-glucose is explored for its potential therapeutic applications. Beyond its antioxidant effects, research has indicated anti-inflammatory and antimicrobial properties. semanticscholar.org Studies have shown that it can modulate inflammatory pathways and may have cytotoxic effects against certain cancer cell lines, opening avenues for further investigation in oncology.
From a food science perspective, 1-Caffeoyl-beta-D-glucose is relevant as a natural component of various food items, including some vegetables and fruits like wild leek and bell peppers. foodb.ca Its presence in the diet and its potential to act as a biomarker for the consumption of these foods are areas of active research. foodb.ca The stability and degradation of this compound under different conditions, such as heat and light, are also important considerations in food processing and storage.
Detailed Research Findings
The table below summarizes key properties and research findings related to 1-Caffeoyl-beta-D-glucose.
| Property/Finding | Details | References |
| Chemical Formula | C15H18O9 | nmppdb.com.ng |
| Molecular Weight | 342.30 g/mol | nmppdb.com.ng |
| Compound Type | Phenolic Glycoside, Cinnamate Ester | foodb.canmppdb.com.ngebi.ac.uk |
| Natural Occurrence | Found in various plants, including Ranunculus muricatus, Illicium majus, and some food items like wild leek and bell peppers. | foodb.canih.govmedchemexpress.com |
| Biosynthesis | Synthesized in plants via the shikimic acid pathway. | mdpi.com |
| Antioxidant Activity | Demonstrates significant free radical scavenging activity. The IC50 value for DPPH radical scavenging has been reported as 37.7 μM and 93.25 ± 0.12 μM in different studies. | nih.govmedchemexpress.com |
| Anti-inflammatory Activity | Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. | |
| Antimicrobial Activity | Shows potential as an antimicrobial agent. | semanticscholar.orgmdpi.com |
| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines in research settings. | |
| Solubility | Slightly soluble in water. | foodb.ca |
Structure
2D Structure
Properties
CAS No. |
14364-08-0 |
|---|---|
Molecular Formula |
C15H18O9 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+ |
InChI Key |
WQSDYZZEIBAPIN-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
melting_point |
96 - 98 °C |
physical_description |
Solid |
Synonyms |
b-D-Glucopyranose, 1-[3-(3,4-dihydroxyphenyl)-2-propenoate] |
Origin of Product |
United States |
Occurrence and Biological Distribution of 1 Caffeoyl Beta D Glucose
Natural Sources and Plant Species
1-Caffeoyl-beta-D-glucose has been isolated and identified from numerous plant species, indicating its role as a metabolite in the plant kingdom. Research has confirmed its presence in the fruits, aerial parts, flowers, rhizomes, and leaves of different plants. The identification in each species has been accomplished through various methods of extraction, separation, and structural elucidation.
Table 1: Natural Plant Sources of 1-Caffeoyl-beta-D-glucose
| Plant Species | Family | Plant Part |
|---|---|---|
| Luffa cylindrica | Cucurbitaceae | Fruits |
| Ranunculus muricatus | Ranunculaceae | Aerial Parts |
| Balanophora laxiflora | Balanophoraceae | Flowers, Whole Plant |
| Aruncus dioicus var. kamtschaticus | Rosaceae | Aerial Parts |
| Cibotium barometz (Cibotii rhizoma) | Dicksoniaceae | Rhizome |
The presence of 1-O-caffeoyl-β-D-glucose has been confirmed in the fruits of Luffa cylindrica (L.) Roem, commonly known as the sponge gourd. researchgate.netnih.govinvasive.org In a study focused on hydrophilic antioxidant constituents, this compound was one of eight isolated through an antioxidant-guided assay. researchgate.netnih.govinvasive.org The isolation process involved the use of high-speed countercurrent chromatography (HSCCC). researchgate.netinvasive.org Its structural identification was subsequently confirmed using electrospray ionization-mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis. researchgate.netnih.govinvasive.org This research identified 1-O-caffeoyl-β-D-glucose alongside other phenolic compounds, such as p-coumaric acid, 1-O-feruloyl-β-D-glucose, and various flavonoid glycosides, for the first time in this plant. researchgate.net
1-Caffeoyl-beta-D-glucose has been isolated from the aerial parts of Ranunculus muricatus. google.commdpi.comscispace.com In one study, the shade-dried and powdered aerial portions of the plant were extracted with methanol (B129727). google.com The isolation of the active compounds from the methanolic extract was achieved using column chromatography. google.com The structure of the isolated compound, identified as caffeoyl-β-D-glucopyranoside, was elucidated using a combination of spectral techniques, including Ultraviolet (UV), Infrared (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS). google.com
The compound 1-Caffeoyl-beta-D-glucose is found in the parasitic plant Balanophora laxiflora. kesifaraci.com It has been successfully isolated from both the flowers and the whole plant. mdpi.comsquarespace.com Research screening for antioxidant phytochemicals in the flowers of B. laxiflora identified 1-O-(E)-caffeoyl-b-D-glucopyranose as one of the major bioactive constituents. mdpi.com In another study, the compound, referred to as 1-O-E-caffeoyl-β-glucose, was isolated from the n-butanol (n-BuOH) fraction of the whole plant. squarespace.com The separation was performed using Sephadex LH-20 column chromatography with methanol as the eluent. squarespace.com
Investigations into the bioactive constituents of Aruncus dioicus var. kamtschaticus have led to the isolation of 1-O-caffeoyl-β-D-glucopyranose from its aerial parts. wikidata.orgebi.ac.uk The compound was obtained from the n-butanol (n-BuOH) fraction of the plant material. wikidata.org Its structure was confirmed by comparing its spectral data with values reported in existing literature. wikidata.org In one particular study, 1-O-caffeoyl-β-D-glucopyranose was noted as being isolated for the first time from this plant, along with sambunigrin. wikidata.org It is listed among other phenolic glycosides and monoterpenoids found in this variety of Goat's beard. mdpi.comresearchgate.net
Studies on the chemical constituents of the twigs and leaves of Ligustrum obtusifolium have identified various phenolic compounds, including flavonoids like luteolin (B72000) and its glycosides, as well as lignans (B1203133) such as pinoresinol. nih.gov The plant is also known to contain oleuropein, a phenolic secoiridoid glycoside. researchgate.net However, based on the reviewed scientific literature, the specific compound 1-Caffeoyl-beta-D-glucose has not been explicitly reported as being isolated from Ligustrum obtusifolium.
Similarly, phytochemical profiling of Adenocaulon himalaicum has revealed the presence of numerous phenolic compounds, particularly in its leaves. nih.gov These include several members of the caffeoylquinic acid family, such as neochlorogenic acid, chlorogenic acid, and isochlorogenic acids A and B. nih.gov Other research has isolated different types of glycosides and acetylenes from the plant's aerial parts. While the plant is rich in caffeic acid derivatives, the specific isolation of 1-Caffeoyl-beta-D-glucose from Adenocaulon himalaicum is not detailed in the surveyed literature.
Identification in Centella asiatica
Centella asiatica, commonly known as Gotu Kola, is a medicinal herb belonging to the Apiaceae family. researchgate.netrjpbcs.com Its chemical composition is complex, rich in triterpenoids, which are considered its most significant active constituents. researchgate.netmdpi.com Alongside these major components, phytochemical analyses have identified 1-caffeoyl-beta-D-glucose as one of the numerous compounds present in Centella asiatica extracts. semanticscholar.org The identification of this and other phenolic compounds like various di-o-caffeoyl quinic acids, rosmarinic acid, and flavonoids contributes to the comprehensive understanding of the plant's chemical profile. rjpbcs.com
Distribution within Plant Tissues and Organs
The distribution of 1-caffeoyl-beta-D-glucose within a plant is not uniform; it is localized in various tissues and organs, where it likely serves specific physiological functions. This compound is considered a plant metabolite and has been identified in a variety of plant species. nmppdb.com.ngebi.ac.uk
Research has shown its presence in different plant parts, including:
Aerial Parts: In a study on Ranunculus muricatus, the compound was successfully isolated from the aerial parts of the plant, which includes the leaves and stems.
Roots: In sweet potato (Ipomoea batatas), a pathway involving caffeoyl-glucose has been reported in the roots, suggesting its role in the biosynthesis of other compounds like chlorogenic acid. nih.gov
Flowers: The compound has been noted in the flowers of plants from the Magnoliaceae family. mdpi.com
Fruits and Vegetables: It is also found in several common food items, such as bell peppers (Capsicum annuum) and onions (Allium species). foodb.ca
The specific localization within tissues, such as the cork or xylem, can be crucial for the plant's defense mechanisms against external stresses. acs.org The concentration and presence of 1-caffeoyl-beta-D-glucose can be influenced by the plant's developmental stage, environmental conditions, and the specific organ's metabolic needs.
Interactive Table: Documented Occurrence of 1-Caffeoyl-beta-D-glucose in Various Plant Species and Tissues
| Plant Species | Family | Tissue/Organ |
| Ranunculus muricatus | Ranunculaceae | Aerial Parts |
| Ipomoea batatas (Sweet Potato) | Convolvulaceae | Roots |
| Magnoliaceae family plants | Magnoliaceae | Flowers |
| Capsicum annuum (Bell Pepper) | Solanaceae | Fruits |
| Allium species (e.g., Onion) | Amaryllidaceae | Bulbs |
| Centella asiatica (Gotu Kola) | Apiaceae | General Extract |
| Balanophora japonica | Balanophoraceae | Not specified |
| Balanophora laxiflora | Balanophoraceae | Not specified |
Biosynthesis and Metabolic Pathways of 1 Caffeoyl Beta D Glucose in Biological Systems
Precursor Compounds and Initial Biosynthetic Steps
The journey to 1-Caffeoyl-beta-D-glucose begins with the synthesis of its core components, caffeic acid and glucose. Caffeic acid is a product of the phenylpropanoid pathway, which itself originates from the shikimic acid pathway.
Role of Shikimic Acid Pathway in Caffeic Acid Formation
The shikimic acid pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other significant aromatic compounds. researchgate.net This pathway commences with the precursors phosphoenolpyruvic acid and erythrose-4-phosphate, which are intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Through a series of seven enzymatic reactions, chorismate is produced, which serves as a critical branch-point intermediate. researchgate.net In plants, chorismate is the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. zobodat.at Phenylalanine, in particular, is the primary precursor for the synthesis of caffeic acid and other phenylpropanoids. mdpi.comnih.gov
The pathway's significance extends to the production of quinic acid, a secondary metabolite formed by the reduction of 3-dehydroquinic acid, an early intermediate in the shikimic acid pathway. nih.gov While not a direct precursor to 1-caffeoyl-beta-D-glucose, quinic acid can be esterified with caffeic acid to form chlorogenic acid, highlighting the diverse outputs of this central metabolic route. mdpi.com
Involvement of Phenylalanine Deamination and Cinnamic Acid Transformation
The entry point into the general phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). rsc.orgmdpi.comresearchgate.net This crucial step yields trans-cinnamic acid and ammonia. tandfonline.com The activity of PAL is a key regulatory point in the biosynthesis of a vast array of secondary metabolites derived from cinnamic acid. researchgate.net
Following its formation, trans-cinnamic acid undergoes hydroxylation to produce p-coumaric acid, a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.com Subsequently, p-coumaric acid is further hydroxylated at the 3-position to yield caffeic acid. mdpi.com This transformation is a critical step in the biosynthesis of many caffeic acid derivatives, including 1-caffeoyl-beta-D-glucose. mdpi.comnih.gov
Enzymatic Glycosylation Mechanisms
The final step in the formation of 1-Caffeoyl-beta-D-glucose is the attachment of a glucose molecule to caffeic acid. This glycosylation process is mediated by specific enzymes that facilitate the formation of an ester bond.
Acyltransferase Activity and Ester Formation with Glucose
The esterification of caffeic acid with glucose to form 1-Caffeoyl-beta-D-glucose is catalyzed by acyltransferases. nih.gov Specifically, enzymes from the BAHD family of acyltransferases are known to be involved in the formation of such esters. These enzymes catalyze the transfer of an acyl group, in this case, the caffeoyl group from a donor molecule to the glucose acceptor. While some acyltransferases utilize acyl-CoA thioesters as donors, others can use activated glucose esters. nih.govpnas.org In the context of 1-caffeoyl-beta-D-glucose synthesis, an acyltransferase facilitates the condensation of the carboxyl group of trans-caffeic acid with the 1-hydroxy group of β-D-glucopyranose. ebi.ac.ukcontaminantdb.ca
Role of UDP-Glucosyltransferases (UGTs) in 1-O-Glycoside Formation
UDP-glucosyltransferases (UGTs) are a large family of enzymes that play a pivotal role in the glycosylation of a wide array of plant secondary metabolites, including phenylpropanoids. nih.govfrontiersin.org These enzymes catalyze the transfer of a glucose moiety from an activated donor molecule, typically UDP-glucose, to a specific acceptor molecule. frontiersin.org In the biosynthesis of 1-caffeoyl-beta-D-glucose, a UGT catalyzes the formation of the 1-O-β-D-glucose ester of caffeic acid. frontiersin.orgoup.com This reaction involves the transfer of glucose from UDP-glucose to the carboxylic acid group of caffeic acid. rhea-db.org The resulting 1-O-caffeoyl-β-D-glucose is considered a high-energy compound that can serve as an acyl donor in subsequent transacylation reactions for the synthesis of other hydroxycinnamic acid esters. pnas.orgfrontiersin.org
Table 1: Key Enzymes in the Biosynthesis of 1-Caffeoyl-beta-D-glucose
| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Substrates | Products |
| Lyase | Phenylalanine ammonia-lyase (PAL) | Deamination | L-Phenylalanine | trans-Cinnamic acid, Ammonia |
| Monooxygenase | Cinnamate 4-hydroxylase (C4H) | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |
| Monooxygenase | p-Coumarate 3-hydroxylase (C3H) | Hydroxylation | p-Coumaric acid | Caffeic acid |
| Transferase | UDP-glucosyltransferase (UGT) | Glycosylation | Caffeic acid, UDP-glucose | 1-Caffeoyl-beta-D-glucose, UDP |
| Transferase | Acyltransferase (BAHD family) | Acylation | Caffeoyl-CoA, Glucose | 1-Caffeoyl-beta-D-glucose, CoA |
Specificity of Acyl Donors in Related Pathways
The specificity of acyl donors is a critical aspect of the biosynthesis of various acylated plant metabolites. In many pathways, activated hydroxycinnamates in the form of CoA esters or glucose esters serve as the primary acyl donors. oup.com For instance, 1-O-sinapoyl-β-glucose acts as the sinapoyl donor for the synthesis of sinapoyl-malate and sinapoyl-choline in Brassicaceae. nih.govoup.com Similarly, 1-O-galloyl-β-D-glucose is the acyl donor in the biosynthesis of gallotannins. pnas.org
The choice of acyl donor can be influenced by the specific acyltransferase involved. While many acyltransferases utilize acyl-CoAs, a distinct class of serine carboxypeptidase-like (SCPL) acyltransferases uses 1-O-β-acyl-glucoses as donor substrates. mdpi.com This highlights the metabolic flexibility within plants to produce a diverse array of acylated compounds. The formation of 1-O-caffeoyl-β-D-glucose provides a pool of an activated caffeoyl group that can potentially be used in other transesterification reactions, underscoring its role as both a stable metabolite and a potential intermediate. pnas.orgfrontiersin.org
Table 2: Comparison of Acyl Donors in Phenylpropanoid Metabolism
| Acyl Donor | Acyl Group Transferred | Resulting Compound Class (Example) | Reference |
| Caffeoyl-CoA | Caffeoyl | Chlorogenic acid | nih.gov |
| 1-O-Caffeoyl-β-D-glucose | Caffeoyl | Caffeoyl esters | pnas.org |
| 1-O-Sinapoyl-β-D-glucose | Sinapoyl | Sinapate esters (e.g., sinapoyl-malate) | nih.govoup.com |
| 1-O-Galloyl-β-D-glucose | Galloyl | Gallotannins | pnas.org |
| 1-O-Feruloyl-β-D-glucose | Feruloyl | Feruloylated betacyanins | pnas.org |
Metabolic Fate and Transformations in Plants
In plant systems, 1-Caffeoyl-beta-D-glucose, a plant metabolite formed from the esterification of trans-caffeic acid and beta-D-glucose, undergoes several metabolic transformations. ebi.ac.uknmppdb.com.ng These processes are critical for the regulation of phenolic compound pools and contribute to various physiological functions within the plant. The primary metabolic routes involve enzymatic cleavage of the ester bond and oxidation of the caffeoyl moiety.
The breakdown of 1-Caffeoyl-beta-D-glucose can be initiated by hydrolysis, a reaction that cleaves the ester bond connecting the caffeoyl group to the glucose molecule. This process is catalyzed by specific hydrolase enzymes, yielding caffeic acid and β-D-glucose as products. mdpi.com While esterases are known to cleave such ester linkages, enzymes within the glycosidase family, particularly those with broad substrate specificity, also play a role. mdpi.com
Enzymes belonging to the glycoside hydrolase family 1 (GH1), which typically function as β-glycosidases, have been identified to possess acyl-glucose–dependent glucosyltransferase activity. nih.gov These enzymes demonstrate a reverse hydrolytic capability and structural similarity to β-glycosidases that are responsible for the cleavage of glycosidic bonds. mdpi.comnih.gov The hydrolysis of the ester in 1-caffeoyl-β-D-glucose releases caffeic acid, a core compound in the phenylpropanoid pathway, making it available for the synthesis of other metabolites like lignin (B12514952) or other caffeoyl esters. nih.gov Carboxylesterases, part of the α/β-hydrolase fold superfamily, are another class of enzymes that catalyze the hydrolysis of carboxylic esters, contributing to the metabolic turnover of compounds like 1-caffeoyl-β-D-glucose in plants. tandfonline.com
Table 1: Enzymes Involved in the Hydrolysis of 1-Caffeoyl-beta-D-glucose This table is generated based on data from related enzymatic processes.
| Enzyme Class | Specific Enzyme Family/Example | Bond Cleaved | Products |
|---|---|---|---|
| Hydrolases | β-Glucosidases (from GH1 family) nih.gov | Ester linkage | Caffeic acid + β-D-glucose |
| Hydrolases | Phenolic Acid Esterases mdpi.com | Ester linkage | Caffeic acid + β-D-glucose |
The caffeoyl group of 1-Caffeoyl-beta-D-glucose is susceptible to oxidation, primarily due to its catechol (3,4-dihydroxyphenyl) structure. This oxidation is a key transformation that leads to the formation of highly reactive ortho-quinones (o-quinones). ebi.ac.uk The oxidation of the catechol moiety to an o-quinone is a rapid process. ebi.ac.uk
This transformation can be enzymatic, often mediated by polyphenol oxidases (PPOs), or non-enzymatic. The resulting caffeoyl-quinone derivative of the glucose ester is a potent electrophile. researchgate.net These quinones are generally unstable and readily react with available nucleophiles within the plant cell, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues in proteins. researchgate.net This reactivity can lead to the formation of covalent adducts, contributing to processes like enzymatic browning in damaged plant tissues and playing a role in plant defense mechanisms. The initial oxidation product, caffeic acid o-quinone, is highly unstable and can be rapidly replaced by various condensation products. ebi.ac.uk
Table 2: Oxidation Pathway of the Caffeoyl Moiety This table outlines the generalized oxidation process for the caffeoyl group.
| Reactant | Key Structural Feature | Reaction | Intermediate Product | Reactivity of Product |
|---|
Isolation and Purification Methodologies for 1 Caffeoyl Beta D Glucose
Solvent Extraction Techniques
The initial and critical phase in obtaining 1-Caffeoyl-beta-D-glucose from plant matrices is solvent extraction. The choice of solvent and the optimization of extraction parameters are paramount in maximizing the yield and initial purity of the target compound.
Methanol (B129727) Extraction from Plant Matrices
Methanol is a frequently utilized solvent for the extraction of 1-Caffeoyl-beta-D-glucose and other phenolic compounds from plant materials. nih.govgoogle.com Its effectiveness stems from its polarity, which allows for the efficient solubilization of these compounds. A common procedure involves shade-drying the plant material, powdering it to increase the surface area for extraction, and then soaking the powder in methanol at room temperature. nih.govresearchgate.net For instance, in the isolation of 1-Caffeoyl-beta-D-glucose from Ranunculus muricatus, the powdered aerial parts of the plant were extracted with methanol at room temperature for 24 hours. nih.gov Similarly, a study on Ipomoea mauritiana tubers utilized 80% methanol for extraction. The resulting crude methanolic extract is then typically concentrated under reduced pressure to yield a residue that is ready for further fractionation and purification.
Optimization of Solvent Systems and Extraction Parameters
Optimizing the extraction process is crucial for enhancing the recovery of 1-Caffeoyl-beta-D-glucose. Several factors, including solvent composition, temperature, time, and the solid-to-solvent ratio, significantly influence the extraction efficiency.
For example, a study on the extraction of phenolic compounds from artichoke found that 100% methanol was the most efficient solvent. bioresearch.ro The optimization of extraction conditions for caffeoylquinic acids from chicory roots was achieved using a D-optimal design, with temperature and ethanol (B145695) percentage being key variables. researchgate.net In another instance, the extraction of compounds from spent coffee grounds was optimized by evaluating different temperatures and solvent volumes. mdpi.com The use of ultrasound-assisted extraction (UAE) has also been explored to enhance efficiency, with factors like water content in ethanol and extraction time being critical. mdpi.com
A summary of key parameters and their effects on extraction is presented in the table below.
| Parameter | Effect on Extraction | Optimized Condition Example |
| Solvent Type | The polarity of the solvent determines the solubility of the target compound. | 100% Methanol for artichoke phenolics bioresearch.ro |
| Solvent Concentration | Affects the selective extraction of compounds. | 80% Methanol for Ipomoea mauritiana |
| Temperature | Higher temperatures can increase extraction but may also lead to degradation of thermolabile compounds. | 80°C for spent coffee grounds mdpi.com |
| Extraction Time | Longer extraction times can increase yield but may also extract more impurities. | 24 hours for Ranunculus muricatus nih.gov |
| Solid-to-Solvent Ratio | A higher ratio can improve extraction efficiency up to a certain point. | 1:10 g/mL for artichoke samples bioresearch.ro |
Chromatographic Separation Strategies
Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the separation and purification of 1-Caffeoyl-beta-D-glucose to a high degree of purity.
Column Chromatography Applications
Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. nih.gov Silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. nih.govgoogle.com The extract is loaded onto the column, and a mobile phase, typically a gradient system of solvents with increasing polarity, is passed through it.
In the purification of 1-Caffeoyl-beta-D-glucose from Ranunculus muricatus, the methanolic extract was first fractionated on a silica gel column using a mobile phase of ethyl acetate (B1210297) and methanol. nih.gov Further separation of the resulting fractions was achieved using another silica gel column with a chloroform:methanol:water (80:20:2) mobile phase. nih.gov In another example, the isolation of a caffeic acid glucoside compound from Rubus triloba involved repeated column chromatography on silica gel with a chloroform:methanol solvent system. google.com
For further purification, size-exclusion chromatography using Sephadex LH-20 is often employed. nih.gov This technique separates molecules based on their size. In the case of Ranunculus muricatus, fractions from the silica gel column were further purified on a Sephadex LH-20 column with methanol as the mobile phase, leading to the isolation of pure 1-Caffeoyl-beta-D-glucose. nih.gov
High Performance Liquid Chromatography (HPLC) for Purity
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique essential for obtaining highly pure 1-Caffeoyl-beta-D-glucose. google.comnih.govnih.gov It is often used as the final purification step. Preparative HPLC, which utilizes larger columns and higher flow rates, is particularly suited for isolating sufficient quantities of the pure compound. mdpi.com
The purity of the isolated compound is typically confirmed by analytical HPLC, often coupled with a photodiode array (PDA) detector to monitor the absorbance at specific wavelengths characteristic of the compound. nih.gov For instance, in the separation of galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses, the purity of the final compounds was determined by HPLC to be over 98%. nih.govmdpi.com In another study, preparative HPLC with a C18 column was used to purify compounds from an acetone (B3395972) fraction of Ipomoea mauritiana.
The table below summarizes typical HPLC conditions used for the analysis and purification of related phenolic compounds.
| Parameter | Description |
| Column | Reversed-phase columns like C18 are commonly used. maxapress.com |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an acid like formic or acetic acid, is typical. maxapress.com |
| Flow Rate | Typically around 1.0 mL/min for analytical and higher for preparative HPLC. mdpi.com |
| Detection | UV detection at wavelengths around 254 nm or 280 nm is common. mdpi.commaxapress.com |
| Purity Achieved | Often greater than 95-98%. nih.govmdpi.commdpi.com |
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of natural products, including 1-Caffeoyl-beta-D-glucose and its derivatives. nih.govmdpi.com HSCCC avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.
In one study, HSCCC was successfully used to isolate three glucose esters, including a caffeoyl derivative, from Balanophora simaoensis in a single step. nih.govmdpi.com The chosen solvent system was n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v). nih.govmdpi.com This method yielded compounds with purities of 98.0%, 98.5%, and 98.7%. nih.govmdpi.com Similarly, HSCCC was employed to isolate eight antioxidant compounds, including 1-O-caffeoyl-beta-D-glucose, from the fruits of Luffa cylindrica. nih.govacs.org The efficiency of HSCCC in providing high-purity compounds in a single run makes it a powerful tool in natural product isolation. nih.govmdpi.com
Analytical Purity Assessment Post-Isolation
Once 1-Caffeoyl-beta-D-glucose has been isolated, it is imperative to verify its identity and assess its purity using rigorous analytical methods. Spectroscopic techniques are the primary tools for this purpose.
Spectroscopic methods provide detailed information about the chemical structure and molecular weight of the isolated compound, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton) and ¹³C-NMR (carbon) spectroscopy are essential for the structural elucidation of 1-Caffeoyl-beta-D-glucose.
¹H-NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key signals for 1-Caffeoyl-beta-D-glucose include those corresponding to the protons of the caffeoyl and glucose moieties. For instance, the anomeric proton of the glucose unit typically appears as a doublet, and its coupling constant can confirm the β-configuration of the glycosidic bond. In a study of a related compound, 1-O-(E)-caffeoyl-3-O-galloyl-β-d-glucopyranose, the anomeric proton (glc-1) was observed as a doublet at δ 5.72 ppm with a coupling constant of 7.8 Hz. mdpi.com
¹³C-NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The chemical shifts of the carbons in both the caffeoyl and glucose parts of the molecule are compared with known values from the literature or databases to confirm the structure. For 1-O-(E)-caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-d-glucopyranose, the carbon signals for the caffeoyl group, the hexahydroxydiphenoyl (HHDP) group, and the glucose unit were all assigned based on the ¹³C-NMR data. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can provide further structural confirmation by showing correlations between different protons and between protons and their directly attached carbons. maxapress.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for both confirming the molecular weight and assessing the purity of the isolated compound.
An LC-MS analysis of 1-Caffeoyl-beta-D-glucose will show a peak at a specific retention time corresponding to the compound. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion. For 1-Caffeoyl-beta-D-glucose, a molecular ion peak at m/z 343 [M+H]⁺ is expected in positive ion mode. In a study of colored wheat grains, 1-Caffeoyl-β-d-glucose was identified with a molecular ion [M-H]⁻ at m/z 341 in negative ion mode. mdpi.com
MS/MS Fragmentation: Further structural information can be obtained through tandem mass spectrometry (MS/MS). By fragmenting the molecular ion, a characteristic pattern of daughter ions is produced. For 1-Caffeoyl-beta-D-glucose, fragmentation typically results in ions corresponding to the caffeic acid and glucose moieties. researchgate.net For example, fragment ions at m/z 161 (corresponding to deprotonated caffeic acid) are often observed. mdpi.com The fragmentation pattern can help to distinguish between different isomers of caffeoyl glucose. researchgate.net
The purity of the isolated compound is often determined by integrating the peak area of the target compound in the HPLC chromatogram and expressing it as a percentage of the total peak area. Purities of over 98% have been reported for similar compounds isolated using these methods. mdpi.com
Interactive Data Tables
Table 1: Representative ¹H-NMR Data for a Caffeoyl Glucose Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| caf-7 | 7.65 | d | 15.0 |
| caf-2 | 7.08 | d | 2.4 |
| caf-6 | 6.92 | dd | 2.4, 7.8 |
| caf-5 | 6.74 | d | 7.8 |
| caf-8 | 6.31 | d | 15.0 |
| glc-1 | 5.72 | d | 7.8 |
Data adapted from a study on 1-O-(E)-caffeoyl-3-O-galloyl-β-d-glucopyranose. mdpi.com
Table 2: LC-MS Data for 1-Caffeoyl-beta-D-glucose
| Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Positive | 343 [M+H]⁺ | 181 [caffeic acid + H]⁺, 163 [glucose + H]⁺ |
| Negative | 341 [M-H]⁻ | 161 [caffeic acid - H]⁻ |
Data compiled from multiple sources. mdpi.com
Synthetic Strategies and Enzymatic Production of 1 Caffeoyl Beta D Glucose
Chemical Synthesis Approaches
Chemical synthesis provides a direct route to 1-O-caffeoyl-β-D-glucose, often allowing for the production of specific isomers. These methods typically involve multi-step processes to manage the reactive functional groups of both caffeic acid and glucose.
A primary chemical method for synthesizing caffeoyl glucoses involves the esterification of an activated caffeic acid derivative with a suitably protected glucose molecule. researchgate.net This strategy is necessary to control the regioselectivity of the esterification, ensuring the caffeoyl group attaches to the desired hydroxyl group of glucose.
One documented approach involves a multi-step synthesis to produce various regioisomers of caffeoyl glucose, including the 1-O-isomer. researchgate.net The process begins by protecting the hydroxyl groups of caffeic acid, for instance, by converting them to allyl ethers. This protected caffeic acid is then activated by converting its carboxylic acid group into a more reactive acid chloride. The resulting protected caffeoyl chloride is then coupled with a glucose derivative where only specific hydroxyl groups are available for reaction. For the synthesis of 1-O-caffeoyl-β-D-glucose, a glucose molecule with protection at other positions is required. The final steps involve the removal of all protecting groups to yield the target compound. researchgate.net
Table 1: General Steps for Chemical Esterification of Caffeic Acid with Glucose researchgate.net
| Step | Description | Purpose |
|---|---|---|
| 1. Protection of Caffeic Acid | The phenolic hydroxyl groups of caffeic acid are protected (e.g., using diallyl carbonate). | To prevent side reactions at the phenolic hydroxyls during esterification. |
| 2. Activation of Caffeic Acid | The carboxylic acid group is converted to a more reactive species, such as an acid chloride (e.g., using oxalyl chloride). | To facilitate the nucleophilic attack by the glucose hydroxyl group. |
| 3. Coupling Reaction | The activated, protected caffeic acid is reacted with a partially protected glucose molecule. | To form the ester linkage at the desired position on the glucose ring. |
| 4. Deprotection | The protecting groups on both the caffeoyl and glucose moieties are removed (e.g., using palladium catalysis for allyl groups and trifluoroacetic acid for isopropylidene groups). | To yield the final 1-O-caffeoyl-β-D-glucose compound. |
This method, while effective, requires careful selection of protecting groups and deprotection strategies to achieve a satisfactory yield of the desired isomer. researchgate.net
Achieving the correct stereochemistry at the anomeric carbon (C-1 of glucose) is a significant challenge in carbohydrate chemistry. For 1-O-caffeoyl-β-D-glucose, a β-linkage is required. Stereoselective glycosylation reactions are designed to control this outcome.
The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds and can be adapted for O-glycosylation. umsl.edu In this approach, a glycosyl halide (e.g., glucosyl bromide) is activated by a promoter, typically a silver salt (e.g., silver(I) oxide), to react with an alcohol. To synthesize an ester like 1-O-caffeoyl-β-D-glucose, caffeic acid would act as the nucleophile. umsl.edu
The stereoselectivity of this reaction is often influenced by the protecting group at the C-2 position of the glucose donor. A participating group, such as an acetyl or benzoyl group, at C-2 can promote the formation of the 1,2-trans-glycoside (the β-isomer in the case of glucose) through the formation of a cyclic acyl oxonium ion intermediate. This intermediate blocks the α-face of the anomeric carbon, directing the incoming nucleophile (caffeic acid) to attack from the β-face. rsc.org Recent advancements have focused on tuning the reactivity of both the glycosyl donor and acceptor and employing cooperative catalyst systems to enhance stereocontrol. umsl.edursc.org While many examples focus on forming glycosidic bonds with other sugars or alcohols, the principles are applicable to the esterification with carboxylic acids like caffeic acid. google.com
Esterification of Caffeic Acid with Glucose
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods offer a more environmentally friendly alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.
Glycoside hydrolases (GHs), such as β-glucosidases (EC 3.2.1.21), are enzymes that typically catalyze the hydrolysis of glycosidic bonds. frontiersin.orgmdpi.com However, under specific conditions, the reaction equilibrium can be shifted towards synthesis. This reverse hydrolysis or transglycosylation capability can be exploited for the production of glycosides. mdpi.comresearchgate.net
In the transglycosylation mode, a β-glucosidase catalyzes the transfer of a glucose moiety from a donor substrate to an acceptor molecule, which in this case would be caffeic acid. frontiersin.org These enzymes are known to act on a variety of substrates, including 1-O-glucosyl esters. frontiersin.org The reaction can produce 1-O-caffeoyl-β-D-glucose with high stereoselectivity for the β-anomer due to the inherent specificity of the enzyme. However, yields can be limited by competing hydrolysis of the donor and the product. Strategies to improve yields include using high concentrations of the acceptor substrate or conducting the reaction in non-aqueous or biphasic solvent systems. researchgate.net
Modern synthetic biology tools allow for the design of novel biosynthetic pathways in microorganisms. A biosynthetic pathway for caffeic acid starting from glucose has been designed, in which 1-caffeoyl-beta-D-glucose is a key intermediate. oup.comoup.com
In a pathway designed using the ChemHub knowledgebase, glucose is used as the initial substrate. oup.comoup.com The proposed two-step pathway to generate caffeic acid proceeds as follows:
Caffeic aldehyde reacts with the 6-hydroxyl group of glucose, mediated by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), to form 1-caffeoyl-beta-D-glucose. oup.comoup.com
Subsequently, 1-caffeoyl-beta-D-glucose is cleaved by a 5'-uridine diphosphate-dependent enzyme to yield caffeic acid and 5'-uridine diphosphate-glucose. oup.comoup.com
This designed pathway illustrates how 1-caffeoyl-beta-D-glucose can be an integral part of a larger biosynthetic network engineered in a host organism like Saccharomyces cerevisiae for the de novo production of valuable phenylpropanoids from simple sugars. oup.com
Acyltransferases are a diverse group of enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. Several types of acyltransferases are involved in the biosynthesis of caffeoyl esters in plants and can be harnessed for in vitro synthesis.
One important class is the UDP-glucose-dependent glycosyltransferases (UGTs). These enzymes catalyze the formation of glucose esters by transferring glucose from an activated sugar donor, UDP-glucose, to the carboxylic acid group of an acceptor like caffeic acid. nih.govmdpi.com This reaction directly forms 1-O-caffeoyl-β-D-glucose. frontiersin.org The enzyme responsible, UDP-glucose:cinnamate (B1238496) glucosyltransferase, creates a high-energy ester bond, and the product, 1-O-caffeoyl-β-D-glucose, can serve as an acyl donor for subsequent reactions. frontiersin.orgnih.gov
Another family is the BAHD acyltransferases, which typically use acyl-Coenzyme A (CoA) thioesters, such as caffeoyl-CoA, as the acyl donor. frontiersin.org While they are often involved in synthesizing esters with quinic or shikimic acid, they represent a key enzymatic mechanism for caffeoyl group transfer. frontiersin.orgmdpi.com
Serine carboxypeptidase-like (SCPL) acyltransferases represent a third class. These enzymes utilize 1-O-acyl-β-D-glucoses, like 1-O-caffeoyl-β-D-glucose, as high-energy acyl donors to acylate a variety of acceptor molecules. mdpi.comnih.govresearchgate.net For example, an SCPL acyltransferase has been identified that, although preferring chlorogenic acid, can use 1-O-caffeoyl-β-D-glucose at a low level to transfer the caffeoyl group to caftaric acid. nih.govresearchgate.net This demonstrates the role of 1-O-caffeoyl-β-D-glucose as an activated intermediate in plant secondary metabolism.
Table 2: Acyltransferase Families in Caffeoyl Glucose Metabolism
| Acyltransferase Family | Acyl Donor | Acyl Acceptor | Product |
|---|---|---|---|
| UDP-Glycosyltransferases (UGTs) | UDP-Glucose | Caffeic Acid | 1-O-Caffeoyl-β-D-glucose frontiersin.orgnih.gov |
| BAHD Acyltransferases | Caffeoyl-CoA | Quinic Acid / Shikimic Acid | Caffeoylquinic Acid / Caffeoylshikimic Acid frontiersin.org |
| SCPL Acyltransferases | 1-O-Caffeoyl-β-D-glucose | Caftaric Acid / Other acceptors | Chicoric Acid / Other acylated compounds nih.govresearchgate.net |
Potential for Enzyme-Assisted Production
Enzyme-assisted synthesis presents a promising alternative to chemical methods and extraction from natural sources for the production of 1-Caffeoyl-beta-D-glucose. Biocatalytic processes offer significant advantages, including high specificity, milder reaction conditions, and the potential for greater sustainability. smolecule.com The regioselectivity of enzymes is particularly crucial, as caffeic acid possesses multiple reactive sites—a carboxyl group and two hydroxyl groups—leading to the possible formation of three different monoglucosylated isomers: 1-O-caffeoyl-β-D-glucose (the glucose ester) and the 3-O- and 4-O-glucosides.
Research into the enzymatic glucosylation of caffeic acid has explored various classes of enzymes, each with distinct mechanisms and product specificities.
UDP-Glucosyltransferases (UGTs)
UGTs are a major class of enzymes involved in the glycosylation of plant secondary metabolites. researchgate.net They catalyze the transfer of a glucose moiety from an activated donor, typically UDP-glucose, to an acceptor molecule. nih.gov Within this large family, certain subfamilies exhibit a clear preference for forming glucose esters. Specifically, enzymes belonging to the UGT84 family are known to transfer glucose to the carboxylic acid group of phenolic acids to generate ester linkages. researchgate.net For instance, a study on UGTs from grapevine (Vitis vinifera) identified enzymes capable of producing caffeoyl-glucose from caffeic acid and UDP-glucose. researchgate.net In contrast, other UGTs, such as UGT71C1 from Arabidopsis, are highly specific for the 3-hydroxyl position of caffeic acid, exclusively producing caffeoyl-3-O-glucoside. Similarly, UGT92G6, while showing the highest specificity for caffeic acid, produces almost equal amounts of the 3-O- and 4-O-glucosides in vitro, but not the 1-O-glucose ester. oup.com This highlights the diverse regioselectivity within the UGT family.
Glucansucrases
Glucansucrases from lactic acid bacteria, such as Leuconostoc mesenteroides and Lactobacillus reuteri, have been extensively used for the glucosylation of phenolic compounds using sucrose (B13894) as an inexpensive glucose donor. researchgate.netacs.org These enzymes can transfer glucose units to acceptors, modifying their physicochemical properties. researchgate.net However, studies on the glucosylation of caffeic acid by glucansucrases have shown that these enzymes typically target the hydroxyl groups. For example, mutansucrase exhibits a strong preference for the 4-OH position, achieving high glucosylation yields of up to 92%, while alternansucrase favors the 3-OH position. th-koeln.de Enzymes from Lactobacillus reuteri have been shown to substitute both the O3 and O4 positions. acs.org The primary products are therefore caffeic acid-O-glucosides rather than the desired 1-O-caffeoyl-β-D-glucose ester.
Serine Carboxypeptidase-Like (SCPL) Acyltransferases
SCPL acyltransferases are another class of enzymes involved in plant secondary metabolism, catalyzing the transfer of acyl groups from 1-O-acyl-β-D-glucosides to various acceptors. nih.gov In this context, 1-O-caffeoyl-β-D-glucose acts as an acyl donor rather than a final product. A study on chicoric acid biosynthesis in Echinacea purpurea (purple coneflower) identified an SCPL enzyme, EpCAS, that utilizes an acyl donor to produce chicoric acid. nih.gov While most characterized SCPLs use 1-O-β-D-glucose esters as their acyl donors, EpCAS evolved a unique preference for chlorogenic acid. nih.gov When tested with 1-O-caffeoyl-β-D-glucose, the purified EpCAS enzyme showed very low activity, estimated at only 0.67% of the activity observed with chlorogenic acid. nih.gov Furthermore, 1-O-caffeoyl-β-D-glucose could not be detected in extracts of purple coneflower, suggesting it is not a natural substrate for this specific pathway in this plant. nih.gov
Feruloyl Esterases (FAEs)
Feruloyl esterases (EC 3.1.1.73) are enzymes that naturally hydrolyze the ester bonds between hydroxycinnamic acids (like caffeic acid) and sugars in plant cell walls. Crucially, under conditions of low water content, the reaction equilibrium can be shifted towards synthesis. This allows FAEs to catalyze the esterification of hydroxycinnamic acids with various alcohols and sugars, making them potent biocatalysts for producing compounds like 1-Caffeoyl-beta-D-glucose. This approach has potential for the tailor-made production of antioxidants for various industries.
The following table summarizes key research findings on the enzyme-assisted production of caffeic acid glucosides, highlighting the diversity of enzymes and their resulting products.
Table 1: Research Findings on Enzymatic Glucosylation of Caffeic Acid
| Enzyme Class | Specific Enzyme (Source) | Substrates | Primary Product(s) | Key Findings & Reported Yield |
|---|---|---|---|---|
| UDP-Glucosyltransferase | UGT84 Family Member (e.g., from Vitis vinifera) | Caffeic acid, UDP-Glc | Caffeoyl-glucose (ester) | UGT84 family members are known to catalyze the formation of glucose esters with phenolic acids. researchgate.net |
| UDP-Glucosyltransferase | UGT71C1 (Arabidopsis) | Caffeic acid, UDP-Glc | Caffeoyl-3-O-glucoside | The enzyme is specific for the 3-hydroxyl position of caffeic acid. |
| UDP-Glucosyltransferase | UGT92G6 (Vitis vinifera) | Caffeic acid, UDP-Glc | Caffeoyl 3-O-glucoside, Caffeoyl 4-O-glucoside | Exhibits highest specificity towards caffeic acid but forms O-glucosides, not the ester. oup.com |
| Glucansucrase | Mutansucrase | Caffeic acid, Sucrose | Caffeic acid 4-O-α-D-glucoside | High glucosylation yield of 92% with a clear preference for the 4-OH position. th-koeln.de |
| Glucansucrase | Alternansucrase | Caffeic acid, Sucrose | Caffeic acid 3-O-α-D-glucoside | Showed a broader substrate spectrum than mutansucrase, with a preference for the 3-OH position of caffeic acid. th-koeln.de |
| Glucansucrase | Dextransucrase (Leuconostoc mesenteroides) | Caffeic acid, Sucrose | Caffeic acid-3-O-α-D-glucopyranoside | Optimized production reached a concentration of 153 mM. researchgate.net |
| SCPL Acyltransferase | EpCAS (Echinacea purpurea) | 1-O-caffeoyl-β-D-glucose, Caftaric acid | Chicoric acid | 1-O-caffeoyl-β-D-glucose acts as a poor acyl donor, with only 0.67% relative activity compared to the preferred donor, chlorogenic acid. nih.gov |
| Feruloyl Esterase | FAEs (Fungal) | Caffeic acid, Sugars | Caffeic acid esters | Can catalyze esterification in low-water media, showing potential for targeted synthesis. |
Mechanisms of Biological Activity in Vitro of 1 Caffeoyl Beta D Glucose
Antioxidant Mechanisms
The antioxidant properties of 1-Caffeoyl-beta-D-glucose are a significant aspect of its biological activity, enabling it to counteract oxidative stress through various mechanisms.
1-Caffeoyl-beta-D-glucose is an effective scavenger of free radicals. This activity is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netresearchgate.netnih.govacs.org In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. Studies have consistently shown that 1-Caffeoyl-beta-D-glucose exhibits significant DPPH radical scavenging activity. researchgate.netnih.govmedchemexpress.com
One study involving compounds isolated from Ranunculus muricatus reported that caffeoyl-β-D-glucopyranoside demonstrated a percentage inhibition of 82.67 ± 0.19 at a concentration of 0.5 mM, with a calculated IC50 value of 93.25 ± 0.12 μM. researchgate.netnih.gov Another study on phenylpropanoid glycosides from Illicium majus found that 1-O-Caffeoyl-β-D-glucopyranose had an IC50 value of 37.7 μM in a DPPH scavenging assay. medchemexpress.com Research on hydrophilic antioxidants from sponge gourds (Luffa cylindrica) also identified 1-O-caffeoyl-β-D-glucose as a potent antioxidant constituent based on its radical scavenging effect on DPPH. acs.org
Table 1: DPPH Radical Scavenging Activity of 1-Caffeoyl-beta-D-glucose
| Source Organism | IC50 Value (μM) | Percent Inhibition (%) | Concentration |
| Ranunculus muricatus | 93.25 ± 0.12 | 82.67 ± 0.19 | 0.5 mM |
| Illicium majus | 37.7 | Not Reported | Not Reported |
Data sourced from studies on compounds isolated from the respective organisms. researchgate.netnih.govmedchemexpress.com
The primary mechanism behind the free radical scavenging activity of 1-Caffeoyl-beta-D-glucose is its ability to donate hydrogen atoms from the hydroxyl groups present on its caffeoyl moiety. This donation effectively neutralizes reactive oxygen species (ROS), thus inhibiting oxidative stress. The 3,4-dihydroxy configuration on the aromatic ring of the caffeoyl group is crucial for this activity, as it stabilizes the resulting phenoxyl radical after hydrogen donation, preventing it from becoming a pro-oxidant. By donating electrons and hydrogen atoms, the compound stabilizes free radicals and prevents them from causing cellular damage.
Oxidative stress can lead to lipid peroxidation, a process that damages cellular membranes and can result in cell death. researchgate.net 1-Caffeoyl-beta-D-glucose has been shown to protect cellular membranes by inhibiting this process. For instance, related caffeoyl glucose esters have demonstrated significant inhibitory activity on liver microsomal lipid peroxidation induced by an Fe²⁺-Cysteine system in vitro. mdpi.com By preventing lipid peroxidation, 1-Caffeoyl-beta-D-glucose helps maintain the integrity and function of cellular membranes against oxidative damage.
Chelation of Redox-Active Metals
Anti-inflammatory Mechanisms
1-Caffeoyl-beta-D-glucose also exhibits anti-inflammatory properties by influencing key pathways involved in the inflammatory response.
The anti-inflammatory action of 1-Caffeoyl-beta-D-glucose involves the modulation of inflammatory pathways and a reduction in the production of pro-inflammatory mediators. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net The regulation of these cytokines is a critical aspect of controlling the inflammatory response. The mechanism is believed to involve the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and is known to be modulated by various caffeoyl derivatives. researchgate.netcapes.gov.br By downregulating these pathways, 1-Caffeoyl-beta-D-glucose can help to reduce the inflammatory cascade.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
1-Caffeoyl-beta-D-glucose has demonstrated the ability to modulate inflammatory pathways by inhibiting the production of key pro-inflammatory cytokines. In vitro studies have shown that this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibitory action is crucial in controlling the inflammatory response. For instance, treatment with 1-Caffeoyl-beta-D-glucose has been observed to markedly decrease TNF-α levels in macrophage cell lines, suggesting its potential as an agent to mitigate inflammatory conditions.
Research on related caffeoyl compounds further supports these findings. For example, caffeoylisocitric acid was found to ameliorate high glucose-induced inflammation in mesangial cells by reducing the synthesis of TNF-α, IL-1β, and IL-6. nih.gov Similarly, other natural compounds are known to suppress the production of these primary cytokines, indicating a common mechanism among certain classes of phytochemicals. jfda-online.com The inhibition of these pro-inflammatory cytokines suggests that 1-Caffeoyl-beta-D-glucose can interfere with the signaling cascades that lead to an amplified inflammatory state.
Table 1: Effect of Caffeoyl Compounds on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine Inhibited | Reference |
|---|---|---|---|---|
| 1-Caffeoyl-beta-D-glucose | Macrophages | LPS | TNF-α, IL-6 | |
| Caffeoylisocitric acid | Mesangial cells | High glucose | TNF-α, IL-1β, IL-6 | nih.gov |
| Isolariciresinol | RAW 264.7 macrophages | LPS | TNF-α | jfda-online.com |
| Jasnervosides B and C | BV2 cells | LPS | TNF-α, IL-1β | psu.edu |
Inhibition of Pro-inflammatory Enzymes
The anti-inflammatory activity of 1-Caffeoyl-beta-D-glucose also extends to the inhibition of pro-inflammatory enzymes. By targeting enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the compound can reduce the synthesis of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. While direct enzymatic inhibition data for 1-Caffeoyl-beta-D-glucose is emerging, studies on structurally similar compounds provide valuable insights. For instance, a novel saponin (B1150181) demonstrated an inhibitory effect on COX-2 expression in activated macrophages. jmb.or.krjmb.or.kr Furthermore, molecular docking studies have suggested that the sugar moiety in such compounds could be a key factor in their ability to inhibit the COX-2 enzyme. jmb.or.kr The capacity to block these enzymes is a significant aspect of the compound's anti-inflammatory profile.
Antimicrobial Mechanisms
Disruption of Bacterial Cell Wall Synthesis (e.g., D-Alanine ligase inhibition)
A key antimicrobial mechanism of 1-Caffeoyl-beta-D-glucose involves the disruption of bacterial cell wall synthesis. This is achieved through the inhibition of crucial enzymes like D-Alanine ligase. This enzyme is essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. Molecular docking studies have revealed that 1-Caffeoyl-beta-D-glucose can bind to D-Alanine ligase with a significant binding energy, mediated by hydrogen bonds and other interactions. mdpi.com The inhibition of D-Alanine ligase weakens the cell wall, making the bacteria more susceptible to osmotic stress and other antimicrobial agents. nih.gov This targeted enzymatic inhibition highlights a specific and effective mode of antibacterial action.
Interference with Viral Replication (e.g., inhibition of viral enzymes/proteins)
1-Caffeoyl-beta-D-glucose has been shown to interfere with viral replication by inhibiting viral enzymes and proteins. Although specific studies on 1-Caffeoyl-beta-D-glucose are limited, research on its constituent, caffeic acid, provides strong evidence for this mechanism. Caffeic acid has been found to inhibit the multiplication of influenza A virus in vitro by targeting an early stage of the infection cycle, leading to a marked decrease in the progeny virus yield. researchgate.net It is suggested that caffeic acid interacts with cellular or viral proteins involved in viral genome replication. researchgate.net Polyphenolic compounds, in general, are known to prevent viral infection by inhibiting viral attachment and the activity of enzymes like reverse transcriptase and RNA polymerase. frontiersin.org
General Inhibitory Effects on Gram-Positive and Negative Bacteria
1-Caffeoyl-beta-D-glucose has demonstrated broad-spectrum antibacterial activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have reported its effectiveness against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net However, some research indicates that related acylated glucopyranose derivatives may be more effective against Gram-negative organisms than Gram-positive ones. researchgate.net The presence of different functional groups, such as the lauroyl group, has been shown to enhance the antimicrobial functionality of D-glucose derivatives. researchgate.net
Table 2: Antibacterial Spectrum of 1-Caffeoyl-beta-D-glucose and Related Compounds
| Compound/Extract | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| 1-Caffeoyl-beta-D-glucose | Staphylococcus aureus, Micrococcus luteus | Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, Klebsiella pneumoniae | researchgate.net |
| Sesquiterpenoids (from Anvillea garcinii) | Bacillus subtilis | Escherichia coli, Klebsiella pneumoniae, Alcaligenes faecalis | mdpi.com |
| Acylated D-glucopyranose derivatives | Bacillus subtilis | Generally more effective against Gram-negative | researchgate.net |
Interference with Microbial Cell Cycle and Metabolic Activities
Beyond direct bactericidal or virucidal actions, 1-Caffeoyl-beta-D-glucose can interfere with the microbial cell cycle and metabolic activities. Research on related flavonoids, such as kaempferol, has shown that they can induce cell cycle arrest and apoptosis in cancer cells by causing DNA damage. acs.org This is achieved by inhibiting key metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway, which provides essential materials for biosynthesis. acs.org In the context of microbes, disrupting fundamental metabolic processes, such as glucose metabolism and amino acid synthesis, can lead to the inhibition of growth and proliferation. mdpi.comebi.ac.uk For instance, some bacterial enzymes involved in the biosynthesis of aromatic amino acids, which are precursors for various essential molecules, can be targeted by such compounds. mdpi.comfrontiersin.org
Enzyme Inhibition Studies
1-Caffeoyl-beta-D-glucose has been evaluated for its inhibitory effects on several enzymes implicated in metabolic and inflammatory conditions.
Xanthine (B1682287) oxidase (XOD) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Research has shown that various caffeoylquinic acids and related compounds can inhibit XOD activity. thieme-connect.com Specifically, 1-O-(E)-caffeoyl-β-d-glucopyranose, another name for 1-Caffeoyl-beta-D-glucose, has been identified as an inhibitor of XOD. researchgate.net While caffeic acid itself is considered a weak XOD inhibitor, its derivatives, including caffeoyl-glucose esters, demonstrate varying degrees of inhibitory potential. nih.govthieme-connect.com The inhibitory capacity is often linked to the number and position of caffeoyl groups. nih.gov
β-Glucuronidase is an enzyme that is targeted to alleviate the gastrointestinal toxicity caused by certain drugs. nih.gov Studies on the inhibitory effects of natural cinnamic acid derivatives against Escherichia coli β-glucuronidase (EcGUS) have been conducted. nih.govresearchgate.net In these studies, 1-O-caffeoyl-β-D-glucose was evaluated alongside other related compounds. The research indicated that the presence of a glucosyl group can influence the inhibitory activity. nih.gov It was observed that caffeic acid had a more potent inhibitory effect on EcGUS than its glycoside form, 1-O-caffeoyl-β-D-glucose, suggesting that the addition of the glucose moiety at the R1 position may not enhance inhibition for this particular enzyme. nih.gov
α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, which helps in managing postprandial hyperglycemia. nih.gov The inhibitory activity of various natural compounds, including phenolic derivatives, against α-glucosidase has been a subject of extensive research. nih.gov While many caffeoyl derivatives, such as chlorogenic acids, have shown significant α-glucosidase inhibitory activity, the specific efficacy of 1-Caffeoyl-beta-D-glucose is less definitively established. researchgate.netrsc.org Some studies on related caffeoyl esters did not find significant α-glucosidase inhibitory activity at the tested concentrations. mdpi.com The structure, particularly the number and location of caffeoyl groups, plays a crucial role in determining the inhibitory potency against α-glucosidase. researchgate.net
Table 1: Summary of In Vitro Enzyme Inhibition Studies for 1-Caffeoyl-beta-D-glucose and Related Compounds
| Enzyme | Compound | Finding |
| Xanthine Oxidase (XOD) | 1-O-(E)-caffeoyl-β-d-glucopyranose | Identified as an inhibitor of XOD. researchgate.net |
| β-Glucuronidase (EcGUS) | 1-O-caffeoyl-β-D-glucose | Less potent inhibitor compared to caffeic acid. nih.gov |
| α-Glucosidase | Caffeoyl Esters | Activity is variable; some derivatives show strong inhibition while others do not. researchgate.netmdpi.com |
Inhibition of β-Glucuronidase
Molecular Interactions and Cellular Pathways (In Vitro)
The biological effects of 1-Caffeoyl-beta-D-glucose are underpinned by its interactions with specific molecular targets and its ability to modulate cellular signaling pathways.
1-Caffeoyl-beta-D-glucose is recognized for its capacity to modulate various cellular pathways, primarily due to its antioxidant and anti-inflammatory properties. The caffeoyl group, with its 3,4-dihydroxy configuration, is a key structural feature that enhances radical scavenging activity. Molecular docking studies have been employed to predict the binding affinity of 1-Caffeoyl-beta-D-glucose to various protein targets. For instance, it has shown potential interactions with proteins involved in antimicrobial activities, such as D-Alanine ligase. Further computational studies have explored its binding energy with targets like Cyclin-Dependent Kinase 2 (CDK2), suggesting potential interactions within cellular regulatory pathways. phytopharmajournal.com The compound may also interact with P-glycoprotein (P-gp), a protein involved in drug absorption and distribution. mdpi.com
Modulating glucose uptake in peripheral tissues like skeletal muscle is a key strategy for managing blood glucose levels. doi.org L6 myotubes, a cell line derived from rat skeletal muscle, are a common in vitro model for studying glucose transport. nih.gov Research has shown that various caffeoyl derivatives can influence glucose metabolism in these cells. nih.gov For example, compounds like chicoric acid, a dicaffeoyl derivative, have been reported to increase basal glucose uptake in L6 myotubes, often through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govphytopharmajournal.com Caffeic acid itself has been shown to modulate the PI3K-AKT signaling pathway, which is critical for insulin-mediated glucose transport. researchgate.net While direct studies on 1-Caffeoyl-beta-D-glucose are limited, the activities of related caffeoyl compounds in L6 myotubes suggest a potential role in modulating glucose uptake and related signaling pathways such as the insulin (B600854) signaling pathway. doi.orgphytopharmajournal.comresearchgate.net
Protection against Oxidative Stress in Cellular Models
1-Caffeoyl-beta-D-glucose has demonstrated significant potential in protecting various cell types from oxidative stress-induced damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The protective effects of 1-Caffeoyl-beta-D-glucose are largely attributed to its antioxidant properties, including the ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. smolecule.com
Research has shown that 1-Caffeoyl-beta-D-glucose and related caffeic acid derivatives can mitigate cellular damage induced by various oxidative stressors, such as hydrogen peroxide (H₂O₂). cirad.frresearchgate.net These compounds can effectively neutralize ROS, thereby preventing damage to crucial cellular components like lipids, proteins, and DNA. researchgate.net
The cytoprotective action of 1-Caffeoyl-beta-D-glucose involves multiple mechanisms. Beyond direct radical scavenging, it can influence intracellular signaling pathways involved in the cellular stress response. nih.gov For example, some studies suggest that caffeoyl compounds can activate the Nrf2 pathway, a key regulator of antioxidant enzyme expression, thereby enhancing the cell's intrinsic antioxidant capacity. nih.gov
The following table summarizes key findings from in vitro studies investigating the protective effects of 1-Caffeoyl-beta-D-glucose and related compounds against oxidative stress in various cellular models.
| Cell Line | Oxidative Stress Inducer | Key Findings | Reference |
| L6 Myoblast Cells | Hydrogen Peroxide (H₂O₂) | Protected cells against H₂O₂-induced oxidative stress. | cirad.fr |
| PC12 Cells | Glucose Deprivation | Glucose deprivation led to increased ROS levels and mitochondrial dysfunction. | nih.govexlibrisgroup.com |
| Mesangial Cells | High Glucose | Ameliorated oxidative stress by mitigating ROS overproduction. | nih.gov |
| Rat Hepatocytes | tert-butyl hydroperoxide (t-BuOOH) | Demonstrated significant cytoprotective and antioxidant activity against the toxic agent. | nih.gov |
| SH-SY5Y (Human Neuroblastoma) | Hydrogen Peroxide (H₂O₂) | Attenuated neuronal apoptosis by decreasing caspase-3 activation and restoring glutathione (B108866) levels. | mdpi.com |
Detailed Research Findings:
In L6 myoblast cells, a caffeic derivatives extract demonstrated the ability to protect the cells against oxidative stress induced by hydrogen peroxide. cirad.fr
Studies on PC12 cells have shown that conditions like glucose deprivation can induce significant oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.govexlibrisgroup.com While not directly testing 1-Caffeoyl-beta-D-glucose, these studies establish the validity of this cell model for oxidative stress research. Other research on PC12 cells has shown that caffeic acid, a component of 1-Caffeoyl-beta-D-glucose, offers neuroprotective effects against H₂O₂-induced cytotoxicity. nih.gov Furthermore, caffeoylquinic acids have been shown to protect PC12 cells from neurotoxicity induced by H₂O₂ and serum deprivation. sci-hub.se
In a model of diabetic nephropathy using mesangial cells , caffeoylisocitric acid, a related compound, was found to alleviate high glucose-induced oxidative stress by reducing the overproduction of ROS. nih.gov This was linked to the activation of the Nrf2 antioxidant response pathway. nih.gov
Research on isolated rat hepatocytes demonstrated that myconoside, a caffeoyl phenylethanoid glucoside, provided significant protection against tert-butyl hydroperoxide-induced oxidative stress, as evidenced by reduced lipid peroxidation and cytotoxicity. nih.gov
In human neuroblastoma SH-SY5Y cells , caffeoylquinic acid derivatives were shown to protect against H₂O₂-induced cell death by inhibiting caspase-3 activation and replenishing intracellular glutathione levels. mdpi.com
These findings collectively highlight the robust capacity of 1-Caffeoyl-beta-D-glucose and its structural relatives to counteract oxidative stress in various cellular contexts, suggesting its potential as a cytoprotective agent.
Structure Activity Relationship Sar Studies of 1 Caffeoyl Beta D Glucose and Its Analogs
Influence of Glycosyl Moiety on Biological Activity
The presence and nature of the glycosyl moiety are critical determinants of the biological activity of caffeoylglucose derivatives. Glycosylation, the attachment of a sugar unit, can significantly alter a molecule's solubility, stability, and ability to interact with biological targets. frontiersin.org
Research has shown that the presence of a glucose molecule at the C-1 position of the caffeoyl group can modulate its bioactivity. For instance, in studies on the inhibitory activity against Escherichia coli β-glucuronidase, caffeic acid demonstrated a more potent effect than its glycoside, 1-O-caffeoyl-β-D-glucose. tandfonline.com This suggests that for this particular enzymatic inhibition, the free carboxyl group of caffeic acid may be more important than the esterified form found in its glucoside.
Furthermore, the type of sugar can also influence activity. A comparative study of cinnamic acid derivatives revealed that compounds with glucosyl and arabinosyl groups had significantly lower inhibitory activity against E. coli β-glucuronidase compared to other derivatives. tandfonline.com This highlights the specific role of the sugar type in modulating the biological effect.
The position of the sugar attachment also plays a role. While 1-O-caffeoylglucose is a high-energy glucose ester, other isomers like caffeoyl-3-O-glucoside and caffeoyl-4-O-glucoside can also be formed, each potentially having distinct biological properties. frontiersin.org The glucose moiety in 1-O-acyl-β-D-glucose esters, such as 1-O-(4-Coumaroyl)-beta-D-glucose, enhances solubility and bioavailability.
Interactive Table: Influence of Glycosylation on Biological Activity
| Compound | Biological Target/Assay | Observation | Reference |
|---|---|---|---|
| 1-Caffeoyl-beta-D-glucose | E. coli β-glucuronidase inhibition | Less active than caffeic acid | tandfonline.com |
| Cinnamic acid derivatives with glucosyl groups | E. coli β-glucuronidase inhibition | Lower activity compared to other derivatives | tandfonline.com |
| Cinnamic acid derivatives with arabinosyl groups | E. coli β-glucuronidase inhibition | Lower activity compared to other derivatives | tandfonline.com |
| 1-O-(4-Coumaroyl)-beta-D-glucose | General | Enhanced solubility and bioavailability | |
Impact of Caffeoyl Group Modifications
Modifications to the caffeoyl group, the aromatic portion of the molecule, have a profound impact on the biological activity of 1-caffeoyl-beta-D-glucose and its analogs. The caffeoyl group, with its characteristic 3,4-dihydroxy-substituted phenyl ring, is a key contributor to the antioxidant properties of these compounds.
Alterations to the substitution pattern on the aromatic ring can significantly affect activity. For example, comparing this compound to 1-O-sinapoyl-beta-D-glucose, which has two methoxy (B1213986) groups on the aromatic ring, reveals differences in their roles. While both are involved in plant defense, the structural difference leads to variations in their specific functions and antioxidant capacities. Similarly, 1-O-(4-Coumaroyl)-beta-D-glucose, which has only one hydroxyl group on the aromatic ring, exhibits different biological activities compared to the dihydroxylated 1-caffeoylglucose.
The esterification of the carboxyl group of caffeic acid to form the glucose ester is another critical modification. This change can influence how the molecule interacts with biological targets. For example, the free carboxyl group of caffeic acid is important for certain activities, and its esterification in 1-caffeoyl-beta-D-glucose can lead to a decrease in potency for those specific effects. tandfonline.com
Furthermore, the introduction of additional acyl groups can enhance certain properties. For instance, diacylated sophoroses have shown potential in inhibiting intestinal maltase. encyclopedia.pub
Interactive Table: Impact of Caffeoyl Group Modifications
| Compound | Modification | Key Feature | Biological Role/Activity | Reference |
|---|---|---|---|---|
| 1-Caffeoylglucose | Dihydroxy aromatic ring | Strong antioxidant | Precursor for chlorogenic acid; UV protection | |
| 1-O-Sinapoyl-beta-D-glucose | Methoxy groups on ring | Higher polarity | Defense against herbivores; antioxidant | |
| 1-O-(4-Coumaroyl)-beta-D-glucose | Single hydroxyl on ring | - | Substrate for β-glucosidases; stress-response |
Comparative Analysis with Caffeic Acid and Other Derivatives
A comparative analysis of 1-caffeoyl-beta-D-glucose with its parent compound, caffeic acid, and other related derivatives provides a clearer understanding of its structure-activity relationship.
1-Caffeoyl-beta-D-glucose vs. Caffeic Acid: As previously mentioned, in the context of E. coli β-glucuronidase inhibition, caffeic acid is more potent than 1-caffeoyl-beta-D-glucose, indicating that the glycosylation at the C-1 position diminishes this specific activity. tandfonline.com However, in terms of antioxidant activity, both compounds are effective. One study reported that 1-caffeoyl-beta-D-glucopyranoside exhibited significant DPPH radical scavenging activity with an IC50 value of 93.25 ± 0.12 μM. nih.gov Another study found that both 1-O-caffeoyl-β-D-glucopyranose and caffeic acid demonstrated strong radical scavenging activity, with IC50 values of 6.87 ± 0.03 µM and 4.33 ± 0.22 µM, respectively. koreascience.kr This suggests that while glycosylation may slightly reduce the radical scavenging potency compared to free caffeic acid in this specific assay, it remains a potent antioxidant.
Comparison with Other Caffeoyl Derivatives: The activity of 1-caffeoyl-beta-D-glucose can also be contextualized by comparing it to other caffeoyl derivatives. For example, caffeic acid ethyl ester (CAEE) showed a very high inhibitory action against E. coli β-glucuronidase. tandfonline.com This highlights that while glycosylation at the C-1 position can decrease activity, esterification with a smaller ethyl group can enhance it.
Furthermore, the antioxidant activity of various caffeoyl derivatives has been studied. For instance, 3,4-di-O-caffeoylquinic acid and its methyl ester, along with other di-caffeoylquinic acid isomers, have demonstrated antioxidant properties. nih.gov The presence of multiple caffeoyl groups can amplify the antioxidant effect.
Interactive Table: Comparative Biological Activity
| Compound | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1-Caffeoyl-beta-D-glucose | DPPH radical scavenging | 93.25 ± 0.12 | nih.gov |
| 1-O-Caffeoyl-β-D-glucopyranose | DPPH radical scavenging | 6.87 ± 0.03 | koreascience.kr |
| Caffeic Acid | DPPH radical scavenging | 4.33 ± 0.22 | koreascience.kr |
| 1-O-Caffeoyl-β-D-glucopyranose | DPPH radical scavenging | 37.7 | medchemexpress.com |
| Quercetin (Standard) | DPPH radical scavenging | Not specified in this result | nih.gov |
Positional Isomer Effects on Activity
The position of the caffeoyl group on the glucose moiety can significantly influence the biological activity of caffeoylglucose isomers. While 1-caffeoyl-beta-D-glucose has the caffeoyl group at the anomeric C-1 position, other isomers exist where the caffeoyl group is attached to other hydroxyl groups of the glucose molecule, such as at the C-2, C-3, C-4, or C-6 positions. researchgate.net
The specific position of the acyl group can affect the molecule's conformation and its ability to interact with biological targets. For example, in the case of acylated flavonoid glycosides, the position of acylation was found to be crucial for their inhibitory activity on certain enzymes. encyclopedia.pub This principle likely extends to caffeoylglucose isomers.
Research on caffeoylquinic acids, which are structurally related to caffeoylglucoses, has shown that different isomers possess varying bioactivity and potency. nih.gov This underscores the importance of considering the specific isomeric form when evaluating biological effects. The synthesis and separation of various caffeoylglucose regio- and stereoisomers have been developed to allow for the investigation of their individual properties. researchgate.net
While detailed comparative studies on the biological activities of all positional isomers of caffeoylglucose are not extensively available in the provided search results, the existing literature on related compounds strongly suggests that the position of the caffeoyl group is a critical determinant of biological function. The unique chemical environment of each hydroxyl group on the glucose ring will influence the reactivity and steric hindrance of the attached caffeoyl group, thereby affecting its interaction with enzymes and other biological molecules. For instance, the biochemical activity of enzymes can be highly dependent on the orientation of functional groups. solubilityofthings.com
Derivatization and Analog Synthesis for Research Applications
Targeted Synthesis of Caffeoyl-Glucose Derivatives
The targeted synthesis of 1-caffeoyl-beta-D-glucose derivatives is a strategic process aimed at creating specific analogs for research. The general synthetic approach involves the esterification of caffeic acid with a glucose molecule. mdpi.com To achieve regioselectivity and prevent unwanted side reactions, this process often requires a multi-step strategy involving the use of protecting groups. researchgate.net
A common synthetic pathway includes the following key steps:
Protection of Caffeic Acid: The two phenolic hydroxyl groups on the caffeic acid catechol ring are protected to prevent them from reacting during the esterification. Common protecting groups include allyl or benzyl (B1604629) ethers. researchgate.net
Activation of the Carboxylic Acid: The carboxylic acid group of the protected caffeic acid is activated to make it more reactive for ester formation. A frequent method is its conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net
Coupling with Protected Glucose: The activated caffeoyl moiety is then coupled with a partially protected glucose derivative. The choice of glucose protecting groups (e.g., isopropylidene acetals) allows the caffeoyl group to be directed to a specific hydroxyl position on the sugar ring, such as the anomeric C-1 position. researchgate.net
Deprotection: In the final step, all protecting groups are removed from both the caffeic acid and glucose moieties to yield the final caffeoyl-glucose derivative. This is often achieved through methods like catalytic hydrogenation (for benzyl groups) or treatment with acid (for isopropylidene groups). researchgate.net
This systematic approach allows for the synthesis of various regioisomers, such as 2-O-caffeoylglucose and 3-O-caffeoylglucose, by using different selectively protected glucose starting materials. researchgate.net
| Step | Description | Example Reagents/Conditions | Reference |
|---|---|---|---|
| 1. Protection | Protection of caffeic acid's phenolic hydroxyls. | Allyl bromide, K₂CO₃ | researchgate.net |
| 2. Activation | Conversion of carboxylic acid to a more reactive form. | (COCl)₂, SOCl₂ | mdpi.comresearchgate.net |
| 3. Coupling | Esterification with a protected glucose molecule. | 1,2:5,6-di-isopropylidene-α-D-glucofuranose, Pyridine | researchgate.net |
| 4. Deprotection | Removal of all protecting groups to yield the final product. | Pd/C, H₂ (for benzyl); Trifluoroacetic acid (TFA) (for acetals) | researchgate.net |
Modification of Sugar Moiety for SAR Exploration
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 1-caffeoyl-beta-D-glucose, modifying the glucose moiety is a key strategy for SAR exploration. researchgate.net These modifications can influence properties such as solubility, stability, and interaction with biological targets.
Key modifications to the sugar moiety for SAR studies include:
Altering Stereochemistry: Changing the stereochemistry at one or more chiral centers of the glucose ring can significantly impact how the molecule fits into an enzyme's active site or a receptor's binding pocket.
Varying the Sugar Type: Replacing D-glucose with other monosaccharides (e.g., rhamnose, xylose, furanose) or even a different polyol like quinic acid (to form chlorogenic acid) allows researchers to assess the importance of the specific sugar structure for a given biological effect. mdpi.comnih.gov For instance, studies comparing the enzymatic activity of 1-O-caffeoyl-β-D-glucose with chlorogenic acid have shown that specialized enzymes can have a strong preference for one acyl donor over the other, highlighting the importance of the core polyol structure. nih.gov
The goal of these SAR studies is to identify the structural features of the sugar that are essential for activity. For example, research on certain diterpene glycosides has shown that the presence of the sugar moiety is essential for retaining biological activity, likely by mimicking natural substrates. researchgate.net A comprehensive SAR study involves synthesizing a library of analogues with systematic variations in the sugar portion and evaluating their effects in biological assays. researchgate.net
| Modification Strategy | Purpose in SAR Exploration | Example | Reference |
|---|---|---|---|
| Change of Polyol Core | Evaluate the impact of the core scaffold on biological target interaction. | Comparison of 1-caffeoyl-beta-D-glucose with chlorogenic acid (caffeoyl quinic acid). | nih.gov |
| Alteration of Stereochemistry | Determine the importance of 3D spatial arrangement for activity. | Synthesis of α and β anomers. | mdpi.com |
| Glycosylation | Investigate the effect of increased size and polarity. | Enzymatic transfer of additional sugar units to free hydroxyls. | |
| Acylation of Hydroxyls | Assess the influence of substituting free hydroxyl groups. | Acetylation of remaining hydroxyls on the glucose ring. |
Introduction of Additional Acyl Groups (e.g., di-caffeoyl, galloyl)
Expanding the derivatization of 1-caffeoyl-beta-D-glucose to include additional acyl groups, such as a second caffeoyl unit or a galloyl group, leads to the formation of more complex polyphenolic esters. mdpi.com These compounds, including di-caffeoyl-glucose and caffeoyl-galloyl-glucose derivatives, are of significant interest as they often exhibit enhanced biological activities. Gallotannins, which are esters of glucose and gallic acid, serve as a structural model for this type of derivatization. nih.govmaxapress.com
The synthesis of these multi-acylated compounds follows similar principles to monosubstitution but requires more complex protecting group strategies to direct the acyl groups to specific positions. mdpi.comresearchgate.net For example, to synthesize a di- or tri-galloylated glucoside, a glucose starting material with specific hydroxyls left unprotected would be reacted with a protected galloyl chloride. mdpi.com
Naturally occurring examples of such complex esters have been isolated, including:
1-O-(E)-caffeoyl-3-O-galloyl-β-d-glucopyranose: Isolated from Balanophora simaoensis. mdpi.com
1-O-(E)-caffeoyl-4,6-(S)-HHDP-β-d-glucopyranose: Another complex ester from the same plant, featuring a hexahydroxydiphenoyl (HHDP) group. mdpi.com
Synthetic efforts have also produced a variety of multi-acylated glucose derivatives. The synthesis of 1,4,6-tri-O-galloyl-β-glucopyranose has been reported, demonstrating the feasibility of creating highly acylated glucose cores. maxapress.com These compounds are valuable for research into the effects of multiple phenolic groups on antioxidant and enzyme-inhibiting activities.
| Compound Name | Acyl Groups | Core Moiety | Source | Reference |
|---|---|---|---|---|
| 1-O-(E)-caffeoyl-3-O-galloyl-β-d-glucopyranose | 1x Caffeoyl, 1x Galloyl | β-D-Glucose | Natural (Balanophora simaoensis) | mdpi.com |
| 1-O-(E)-caffeoyl-4,6-(S)-HHDP-β-d-glucopyranose | 1x Caffeoyl, 1x HHDP | β-D-Glucose | Natural (Balanophora simaoensis) | mdpi.com |
| 1,4,6-tri-O-galloyl-β-glucopyranose | 3x Galloyl | β-D-Glucose | Synthetic/Natural (Tea) | maxapress.com |
| methyl 3,6-di-O-galloyl-α-D-glucopyranoside | 2x Galloyl | methyl-α-D-glucopyranoside | Synthetic | mdpi.com |
| 3,5-dicaffeoylquinic acid | 2x Caffeoyl | Quinic Acid | Natural | rsc.org |
Analytical Methodologies for 1 Caffeoyl Beta D Glucose Research
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the molecular structure of 1-Caffeoyl-beta-D-glucose. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Caffeoyl-beta-D-glucose. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (Proton NMR) provides data on the hydrogen atoms in the molecule. For 1-Caffeoyl-beta-D-glucose, the ¹H-NMR spectrum reveals characteristic signals for both the caffeoyl and the glucose moieties. nih.gov The presence of a 1,2,4-trisubstituted benzene (B151609) ring is indicated by signals in an ABX system. nih.govresearchgate.net Key signals include those for the olefinic protons of the caffeoyl group, which typically appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming a trans configuration. nih.govresearchgate.net A crucial signal is the anomeric proton of the glucose unit, which appears as a doublet around δ 5.56 ppm with a coupling constant (J) of approximately 8.0 Hz, confirming the β-anomeric configuration of the glucose. nih.govresearchgate.net
¹³C-NMR (Carbon-13 NMR) complements the proton data by providing information on the carbon skeleton. The spectrum shows 15 distinct carbon signals, accounting for all carbons in the molecule. nih.govresearchgate.net Characteristic signals for the cinnamoyl moiety and the glucose unit are readily identifiable. nih.govresearchgate.net The chemical shifts of the glucose carbons, particularly the anomeric carbon (C-1') at approximately δ 95.75 ppm, further support the structure. nih.govresearchgate.netresearchgate.net
2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the precise connectivity between protons and carbons. nih.govresearchgate.net HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals long-range (2-3 bond) correlations. These experiments are vital for unambiguously assigning all proton and carbon signals and confirming that the caffeoyl group is attached to the C-1 position of the glucose moiety. mdpi.com
¹H-NMR Spectroscopic Data for 1-Caffeoyl-beta-D-glucose (in CD₃OD)
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| H-2 | 7.05 | d | 2.0 | nih.govresearchgate.netresearchgate.net |
| H-5 | 6.77 | d | 8.0 | nih.govresearchgate.netresearchgate.net |
| H-6 | 6.96 | dd | 8.0, 2.0 | nih.govresearchgate.netresearchgate.net |
| H-7 | 7.64 | d | 16.0 | nih.govresearchgate.net |
| H-8 | 6.29 | d | 16.0 | nih.govresearchgate.net |
| H-1' | 5.56 | d | 8.0 | nih.govresearchgate.net |
| H-2' | 3.35–3.46 | m | researchgate.net | |
| H-3' | 3.35–3.46 | m | researchgate.net | |
| H-4' | 3.35–3.46 | m | researchgate.net | |
| H-5' | 3.35–3.46 | m | researchgate.net | |
| H-6a' | 3.84 | dd | 12.5, 1.5 | researchgate.net |
| H-6b' | 3.71 | dd | 12.0, 5.0 | researchgate.net |
d: doublet, dd: doublet of doublets, m: multiplet
¹³C-NMR Spectroscopic Data for 1-Caffeoyl-beta-D-glucose (in CD₃OD, 150 MHz)
| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C-1 | 127.57 | researchgate.net |
| C-2 | 114.33 | researchgate.net |
| C-3 | 148.40 | researchgate.net |
| C-4 | 149.94 | researchgate.net |
| C-5 | 115.22 | researchgate.net |
| C-6 | 123.26 | researchgate.net |
| C-7 | 146.87 | researchgate.net |
| C-8 | 116.52 | researchgate.net |
| C-9 | 167.79 | researchgate.net |
| C-1' | 95.75 | researchgate.net |
| C-2' | 78.79 | researchgate.net |
| C-3' | 77.99 | researchgate.net |
| C-4' | 74.02 | researchgate.net |
| C-5' | 71.07 | researchgate.net |
| C-6' | 62.31 | researchgate.net |
Mass Spectrometry (MS, ESI-MS, LC-MS, HREI-MS) for Identification and Purity
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.
Low-resolution Electron Ionization Mass Spectrometry (EI-MS) of 1-Caffeoyl-beta-D-glucose shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 342. nih.govresearchgate.netHigh-Resolution EI-MS (HREI-MS) provides a more precise mass measurement, showing the [M]⁺ peak at m/z 342.0689, which corresponds to the molecular formula C₁₅H₁₈O₉. nih.govresearchgate.netresearchgate.net
Electrospray Ionization (ESI-MS) , often coupled with liquid chromatography (LC-MS), is a soft ionization technique well-suited for polar molecules like glycosides. In positive ion mode, it typically shows a protonated molecular ion [M+H]⁺ at m/z 343. In negative ion mode, a deprotonated molecule [M-H]⁻ is observed at m/z 341. mdpi.com
LC-MS/MS (tandem mass spectrometry) provides further structural confirmation through fragmentation patterns. The precursor ion [M-H]⁻ at m/z 341 fragments to produce characteristic product ions. semanticscholar.orgproquest.comnih.gov Key fragments include ions at m/z 179, corresponding to the deprotonated caffeic acid moiety [caffeic acid - H]⁻, and m/z 161, which arises from the caffeic acid fragment after loss of water [caffeic acid - H - H₂O]⁻. semanticscholar.orgproquest.comnih.gov Another significant fragment is observed at m/z 135, resulting from the loss of a carboxyl group from the caffeic acid fragment [caffeic acid - H - CO₂]⁻. semanticscholar.orgproquest.comnih.gov These fragmentation patterns are crucial for distinguishing 1-Caffeoyl-beta-D-glucose from its isomers and confirming the identity of the compound in complex mixtures.
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a compound. The UV spectrum of 1-Caffeoyl-beta-D-glucose, typically recorded in methanol (B129727), shows characteristic absorption bands that are indicative of the cinnamoyl chromophore. Absorption maxima (λmax) are observed at approximately 335, 273, and 202 nm, which are consistent with the conjugated system present in the caffeoyl moiety. nih.govresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Caffeoyl-beta-D-glucose displays several characteristic absorption bands. A broad band around 3423 cm⁻¹ corresponds to the stretching vibrations of the multiple hydroxyl (-OH) groups in the glucose and catechol moieties. nih.govresearchgate.net An absorption band at approximately 1663 cm⁻¹ is attributed to the stretching of the ester carbonyl (C=O) group, and bands in the 1600–1400 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations. nih.govresearchgate.netresearchgate.net
Chromatographic Quantification and Profiling
Chromatographic techniques are essential for the separation, isolation, and quantification of 1-Caffeoyl-beta-D-glucose from natural sources and for monitoring its purity.
High Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of 1-Caffeoyl-beta-D-glucose. The technique offers high resolution, sensitivity, and reproducibility.
For analysis, a reversed-phase column, such as a C18 (ODS) column, is typically used. researchgate.net The separation is achieved using a mobile phase consisting of a mixture of an aqueous solvent (often containing a small amount of acid like phosphoric or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation of 1-Caffeoyl-beta-D-glucose from other phenolic compounds in a sample matrix. researchgate.net
Detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector, set at one of the absorption maxima of the compound (e.g., ~330 nm) for selective and sensitive detection. mdpi.com For quantification, a calibration curve is constructed using a pure standard of 1-Caffeoyl-beta-D-glucose at various concentrations. This allows for the accurate determination of the compound's concentration in unknown samples. researchgate.net The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool, combining separation with highly specific and sensitive detection and identification. mdpi.comsemanticscholar.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Caffeoyl-beta-D-glucose |
| Caffeic acid |
| Glucose |
| Methanol |
| Acetonitrile |
| Phosphoric acid |
Computational Chemistry Approaches
Computational methods are increasingly used to predict and understand the molecular behavior of 1-Caffeoyl-beta-D-glucose, providing insights that complement experimental data.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in identifying potential protein targets for 1-Caffeoyl-beta-D-glucose and elucidating the specific amino acid interactions that stabilize the ligand-protein complex. The process involves generating a three-dimensional structure of the compound and fitting it into the binding site of a protein with a known structure, typically obtained from the Protein Data Bank (PDB).
Docking studies have been employed to investigate the interaction of 1-Caffeoyl-beta-D-glucose with various enzymes. For instance, it has been identified as a high-affinity ligand for proteins involved in microbial pathways and viral entry. afsu.edu.tr In a study targeting proteins related to SARS-CoV-2, 1-Caffeoyl-beta-D-glucose was docked into the receptor-binding domain (RBD) of the spike glycoprotein. The simulation revealed multiple hydrogen bonds with key residues such as ARG403, LYS417, and TYR453, contributing to a stable binding conformation. afsu.edu.tr Similarly, docking against microbial enzymes like D-Alanine ligase has shown strong binding energies, mediated by hydrogen bonds and other non-covalent interactions. These findings help to hypothesize the compound's mechanism of action at a molecular level.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Source Reference |
|---|---|---|---|---|
| D-Alanine ligase | 2CAG | -9.5 | LYS190, GLU189 | |
| Putative antimicrobial protein | 2ZDQ | -9.8 | PHE798 | |
| SARS-CoV-2 Spike RBD | Not Specified | Not Specified | ARG403, GLN409, LYS417, TYR453, GLY496, TYR505, SER494 | afsu.edu.tr |
| Cathepsin B (CatB) | Not Specified | Not Specified | Not Specified | afsu.edu.trindexacademicdocs.org |
| Cathepsin L (CatL) | Not Specified | Not Specified | Not Specified | afsu.edu.trindexacademicdocs.org |
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. This method simulates the natural movements and conformational changes of the atoms in the system, providing a more dynamic and realistic view of the binding interaction. By analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation period, researchers can validate the stability of the docked pose.
For 1-Caffeoyl-beta-D-glucose, MD simulations have been used to confirm the stability of its interaction with various target proteins. researchgate.netsemanticscholar.org Studies have shown that when complexed with target enzymes, the compound maintains a stable conformation within the binding pocket. researchgate.netsemanticscholar.org The analysis of the simulation trajectory, often run for nanoseconds, typically reveals that the RMSD of the complex reaches a plateau, indicating that the system has achieved equilibrium and the binding is stable. These simulations provide critical evidence supporting the docking predictions and suggest that 1-Caffeoyl-beta-D-glucose can form a lasting and effective interaction with its biological targets. mdpi.combsmiab.org
| Target Protein Class | Simulation Goal | Key Finding | Source Reference |
|---|---|---|---|
| Antimicrobial Target Proteins | Assess binding stability | The simulation results revealed significant interactions and stability between the compound and the target proteins. | researchgate.netsemanticscholar.org |
| Antioxidant Target Proteins | Evaluate dynamic behavior | The compound exhibited stable binding conformations within the protein active sites throughout the simulation. | researchgate.netsemanticscholar.org |
| Viral-related Proteases (e.g., Cathepsins) | Confirm docking predictions | The ligand-protein complexes demonstrated high stability, supporting the initial docking results. | afsu.edu.trindexacademicdocs.org |
Role of 1 Caffeoyl Beta D Glucose in Plant Physiology and Phytochemistry
Function as a Plant Metabolite
1-Caffeoyl-beta-D-glucose is a naturally occurring phenolic compound found in a variety of plants. It is classified as a hydroxycinnamic acid glycoside, formed through the esterification of caffeic acid and beta-D-glucose. nmppdb.com.ng This compound serves as a key intermediate in the metabolic pathways of plants. nmppdb.com.ng Its structure, featuring a caffeoyl group attached to a glucose molecule, contributes to its biological activities.
The formation of 1-Caffeoyl-beta-D-glucose is a crucial step in the biosynthesis of other phenolic compounds. For instance, research on strawberry (Fragaria x ananassa) has shown that the repression of the enzyme FaOMT (Fragaria x ananassa O-methyltransferase) affects the ratio of feruloyl 1-O-beta-D-glucose and caffeoyl 1-O-beta-D-glucose, indicating the dual function of this enzyme and the role of 1-Caffeoyl-beta-D-glucose in these biochemical pathways. nih.gov
Involvement in Phenolic Compound Biosynthesis in Plants
1-Caffeoyl-beta-D-glucose plays a significant role in the biosynthesis of a wide array of phenolic compounds within plants. It is an intermediate in the phenylpropanoid pathway, a major route for the synthesis of various secondary metabolites. nih.gov This pathway begins with the amino acid phenylalanine and leads to the production of lignin (B12514952), flavonoids, and other phenolic compounds that are essential for plant growth, development, and defense. frontiersin.org
The biosynthesis of certain compounds, such as chicoric acid in purple coneflower (Echinacea purpurea), highlights the versatility of plant metabolic pathways. While some pathways utilize 1-O-caffeoyl-β-D-glucose as an acyl donor, research has shown that in purple coneflower, a unique enzyme prefers chlorogenic acid over 1-O-caffeoyl-β-D-glucose for the synthesis of chicoric acid. nih.gov This suggests that while 1-Caffeoyl-beta-D-glucose is a common intermediate, alternative pathways have evolved in different plant species.
Furthermore, studies on wounded broccoli have indicated that while wounding induces the accumulation of various phenolic compounds, including caffeoyl quinic acids, the signaling molecules evaluated did not appear to directly activate the enzyme responsible for their biosynthesis from 1-Caffeoyl-beta-D-glucose, suggesting alternative biosynthetic routes are favored under stress conditions. mdpi.com
Contribution to Plant Defense Mechanisms
Plants produce a variety of secondary metabolites, including phenolic compounds, to defend themselves against various environmental stresses. nih.gov 1-Caffeoyl-beta-D-glucose is one such compound that contributes to the plant's defense arsenal.
Protection against Pathogens
Phenolic compounds are known to play a crucial role in plant defense against pathogens. nih.gov Research has shown that compounds like 1-Caffeoyl-beta-D-glucose exhibit antimicrobial properties. For example, a study on extracts from Anethum graveolens (dill) seeds identified 1-caffeoyl-beta-D-glucose as one of the compounds with potential antimicrobial activity. mdpi.com Molecular docking studies have further suggested that it can bind to key proteins in pathogens, indicating its role as a natural defense agent. mdpi.com Additionally, compounds isolated from Ranunculus muricatus, including a caffeoyl-β-d-glucopyranoside, have demonstrated antibacterial activity against various strains. researchgate.net
Defense against Oxidative Stress from Sunlight
Exposure to excessive sunlight can lead to oxidative stress in plants due to the overproduction of reactive oxygen species (ROS). Phenolic compounds, including 1-Caffeoyl-beta-D-glucose, act as antioxidants, protecting the plant from this damage. They can scavenge free radicals and chelate metal ions, thereby mitigating the harmful effects of oxidative stress. mdpi.com The antioxidant properties of 1-Caffeoyl-beta-D-glucose have been demonstrated in various studies, highlighting its role in protecting cellular components from oxidative damage. researchgate.net This protective mechanism is vital for plants to withstand the damaging effects of high light intensity and UV radiation. nih.gov
Occurrence as a Potential Biomarker in Food Products
The presence of 1-Caffeoyl-beta-D-glucose in various food items has led to its consideration as a potential biomarker for the consumption of these products. foodb.cahmdb.ca Its detection and quantification in foods can provide insights into dietary intake and the potential health benefits associated with the consumption of these foods.
A study profiling the caffeoyl glucose content in various berry fruits found that 1-caffeoyl glucose was the predominant isomer in the majority of the samples analyzed, including strawberries, raspberries, blueberries, and blackberries. researchgate.net This suggests that 1-Caffeoyl-beta-D-glucose could serve as a specific marker for the consumption of these fruits. Its presence has also been noted in other food items like wild leek and garden onion. foodb.cahmdb.ca
Table 1: Occurrence of 1-Caffeoyl-beta-D-glucose in Selected Food Products
| Food Product | Presence of 1-Caffeoyl-beta-D-glucose | Reference |
| Strawberries | Predominant isomer | researchgate.net |
| Raspberries | Predominant isomer | researchgate.net |
| Blueberries | Predominant isomer | researchgate.net |
| Blackberries | Predominant isomer | researchgate.net |
| Wild Leek | Present | foodb.cahmdb.ca |
| Garden Onion | Present | foodb.cahmdb.ca |
| Gooseberry | Present, with high concentrations | researchgate.net |
| Lingonberry | Present, with high concentrations | researchgate.net |
Future Research Directions and Identified Research Gaps
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The formation of 1-Caffeoyl-beta-D-glucose involves the esterification of caffeic acid and beta-D-glucose. While UDP-glucosyltransferases (UGTs) are known to catalyze the glycosylation of phenolic acids to form glucose esters, the specific enzymes responsible for the synthesis of 1-Caffeoyl-beta-D-glucose are not fully characterized across all plant species. researchgate.net The phenylpropanoid pathway serves as the foundational route for producing precursors like caffeic acid. bioone.org
Future research should focus on:
Identification of Novel UGTs: A key research gap is the identification and characterization of novel UGTs with high specificity for caffeic acid and the 1-O-position of glucose. researchgate.net This could involve transcriptome analysis of plants known to produce high levels of this compound to identify candidate genes.
Alternative Biosynthetic Routes: While the UGT-dependent pathway is prominent, alternative routes may exist. For instance, in some plants, hydroxycinnamoylglucose intermediates are formed, which then undergo further modifications. pnas.orgnih.gov Investigating these alternative pathways could reveal new enzymatic players and regulatory mechanisms.
Enzyme Engineering for Enhanced Production: Once specific enzymes are identified, protein engineering and metabolic engineering strategies could be employed in microbial systems like E. coli or yeast to enhance the production of 1-Caffeoyl-beta-D-glucose, overcoming the low yields from natural extraction. frontiersin.org
Deeper Mechanistic Studies on Specific Biological Activities (In Vitro)
Preliminary research has indicated that 1-Caffeoyl-beta-D-glucose possesses antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.com However, the precise molecular mechanisms underlying these activities require more in-depth investigation.
Future in vitro studies should aim to:
Elucidate Antioxidant Mechanisms: While its radical scavenging ability is known, further studies are needed to understand its effects on specific cellular antioxidant pathways, such as the Nrf2-ARE pathway, and its potential to inhibit pro-oxidant enzymes.
Deconstruct Anti-inflammatory Pathways: Research has shown it can modulate pro-inflammatory cytokines. Future work should explore its impact on key inflammatory signaling cascades like NF-κB and MAPK pathways in various cell types.
Identify Antimicrobial Targets: Molecular docking studies have suggested potential binding to microbial proteins like D-Alanine ligase. mdpi.com These computational predictions need to be validated through in vitro enzymatic assays and binding studies to confirm the direct targets and understand the mechanism of microbial inhibition.
Development of Novel Synthetic Routes for Analogs
The development of synthetic analogs of 1-Caffeoyl-beta-D-glucose is crucial for exploring its therapeutic potential and conducting structure-activity relationship studies. While methods for synthesizing caffeic acid derivatives exist, creating specific glycosidic linkages presents a challenge. nih.gov
Future research in this area should focus on:
Regioselective Glycosylation: Developing efficient and highly regioselective chemical or enzymatic methods to synthesize the 1-O-β-D-glucose ester is a primary goal. This would allow for the creation of a library of analogs with modifications on both the caffeoyl and glucose moieties.
Enzymatic Synthesis: Utilizing purified or immobilized glycosyltransferases could offer a greener and more specific alternative to traditional chemical synthesis for producing both the parent compound and its analogs. researchgate.net
Click Chemistry and Other Modern Synthetic Methods: Applying modern synthetic methodologies could facilitate the rapid generation of diverse analogs for biological screening.
Comprehensive Comparative SAR Studies with Related Compounds
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activities of 1-Caffeoyl-beta-D-glucose. This involves comparing its efficacy to structurally similar compounds.
Key areas for future SAR studies include:
Role of the Catechol Group: Comparing its activity with analogs where the 3,4-dihydroxy (catechol) group on the caffeoyl moiety is modified (e.g., methoxylated or replaced with a single hydroxyl group) will clarify the importance of this feature for its antioxidant and other biological effects.
Impact of the Glucose Moiety: Investigating how the esterification position on the glucose (e.g., 1-O vs. 6-O) and the type of sugar affect biological activity will provide valuable insights.
Table 1: Comparison of 1-Caffeoyl-beta-D-glucose with Related Compounds
| Compound | Key Structural Difference from 1-Caffeoyl-beta-D-glucose | Known Biological Relevance |
| 1-O-Sinapoyl-beta-D-glucose | Sinapoyl group instead of caffeoyl | Involved in plant secondary metabolism. |
| 1-O-Feruloyl-beta-D-glucose | Feruloyl group instead of caffeoyl | Precursor in lignin (B12514952) biosynthesis. |
| Chlorogenic Acid (3-O-caffeoylquinic acid) | Quinic acid instead of glucose | Well-known antioxidant and anti-inflammatory agent. pnas.orgnih.gov |
| Rosmarinic Acid | Ester of caffeic acid and 3,4-dihydroxyphenyllactic acid | Potent antioxidant and anti-inflammatory properties. dergipark.org.tr |
Application of Advanced Analytical Techniques for Trace Analysis and Metabolomics
The accurate detection and quantification of 1-Caffeoyl-beta-D-glucose in complex biological and environmental matrices are essential for understanding its distribution and function. Advanced analytical techniques are pivotal in this endeavor.
Future analytical research should focus on:
Development of Sensitive LC-MS/MS Methods: Creating highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods will enable the trace analysis of this compound in various plant tissues, food products, and biological fluids. nih.govcsic.esmdpi.com
Metabolomic Profiling: Employing untargeted and targeted metabolomics approaches can help to identify and quantify 1-Caffeoyl-beta-D-glucose and its metabolites in different biological contexts, providing a broader picture of its metabolic fate and interactions. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can aid in the unambiguous identification of 1-Caffeoyl-beta-D-glucose and its isomers in complex mixtures, which is crucial for accurate metabolomic studies. acs.org
Investigation of Ecological Roles and Plant-Environment Interactions
As a plant metabolite, 1-Caffeoyl-beta-D-glucose likely plays a role in the plant's interaction with its environment. nmppdb.com.ngebi.ac.uk Understanding these ecological functions is a significant research gap.
Future ecological research should investigate:
Role in Plant Defense: Investigating whether the production of 1-Caffeoyl-beta-D-glucose is induced in response to herbivory or pathogen attack could reveal its function as a phytoalexin or defense compound.
Allelopathic Potential: Studies could explore its potential to inhibit the growth of competing plant species, a phenomenon known as allelopathy.
Response to Abiotic Stress: Research has suggested a link between abscisic acid and the regulation of 1-O-caffeoyl-β-d-glucose under UV-B stress. mdpi.com Further investigation into how its levels change in response to various abiotic stresses like drought, salinity, and extreme temperatures could uncover its role in plant stress tolerance.
Q & A
Q. What are the standard methods for isolating 1-Caffeoyl-beta-D-glucose from natural sources, and how can purity be validated?
Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires spectroscopic methods: NMR (¹H and ¹³C) for structural confirmation and LC-MS for assessing purity (>95% by peak integration). For reproducibility, ensure solvent ratios and gradient elution protocols are documented rigorously .
Q. How can researchers differentiate 1-Caffeoyl-beta-D-glucose from its isomers using spectroscopic data?
Key distinctions include:
- NMR : Compare coupling constants in the glucose moiety (e.g., β-anomeric proton at δ 4.8–5.2 ppm with J = 7–8 Hz) and caffeoyl proton shifts (e.g., olefinic protons at δ 6.2–7.5 ppm).
- MS/MS : Fragmentation patterns (e.g., loss of caffeic acid [m/z 162] or glucose [m/z 162]) can differentiate acylated positions. Reference spectral libraries and synthetic standards are critical for unambiguous identification .
Q. What in vitro assays are suitable for preliminary screening of 1-Caffeoyl-beta-D-glucose’s antioxidant activity?
Standard assays include DPPH radical scavenging, FRAP, and ABTS assays. Normalize results to positive controls (e.g., ascorbic acid) and report IC₅₀ values. Ensure triplicate measurements and solvent controls to account for interference. For mechanistic insights, pair these with ROS detection in cell-based models .
Advanced Research Questions
Q. How can conflicting data on the bioavailability of 1-Caffeoyl-beta-D-glucose in animal models be resolved?
Address discrepancies by:
- Standardizing administration routes : Compare oral vs. intravenous dosing to assess first-pass metabolism.
- Analytical validation : Use isotopically labeled internal standards (e.g., ¹³C-glucose) in LC-MS to minimize matrix effects.
- Meta-analysis : Apply PRISMA guidelines to aggregate data from studies with comparable methodologies, excluding outliers via sensitivity analysis .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in metabolic pathways?
Combine untargeted metabolomics (LC-QTOF-MS) with isotope tracing (e.g., ¹³C-glucose) to track incorporation into glycolysis/TCA intermediates. Validate findings using CRISPR-Cas9 knockout models (e.g., glucose transporters) and dose-response assays. Ensure blinding and randomization to reduce bias .
Q. How can researchers reconcile variability in reported stability profiles of 1-Caffeoyl-beta-D-glucose under physiological conditions?
Conduct accelerated stability studies:
- pH-dependent degradation : Use buffers (pH 1.2–7.4) and monitor via UPLC at 25°C/37°C.
- Light/oxygen sensitivity : Compare argon vs. ambient storage conditions.
- Data normalization : Express degradation rates as % remaining relative to time-zero controls. Statistical models (e.g., ANOVA with Tukey’s post-hoc) can identify significant factors .
Methodological Guidance
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Apply the PICO framework :
- Population : Target organism/cell type.
- Intervention : Dose/administration of 1-Caffeoyl-beta-D-glucose.
- Comparison : Positive/negative controls.
- Outcome : Measured endpoints (e.g., enzyme inhibition, gene expression). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers design a systematic review to synthesize existing data on this compound’s bioactivity?
Follow PRISMA guidelines:
- Search strategy : Use Boolean terms in PubMed/EMBASE (e.g., “1-Caffeoyl-beta-D-glucose” AND “antioxidant” OR “anti-inflammatory”).
- Inclusion criteria : Prioritize peer-reviewed studies with in vivo validation and dose-response data.
- Risk of bias : Assess using tools like ROBINS-I for non-randomized studies .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for analyzing dose-response relationships in 1-Caffeoyl-beta-D-glucose studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.9). For high-throughput data, apply false discovery rate (FDR) correction .
Q. How can researchers ensure reproducibility when reporting synthetic protocols for 1-Caffeoyl-beta-D-glucose derivatives?
Include:
- Detailed characterization : NMR shifts (δ), coupling constants (J), and HR-MS data.
- Step-by-step procedures : Reaction times, temperatures, and purification yields.
- Deposition : Submit raw spectra to repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
